3-Methyl-5-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRSESMSOJZMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187117 | |
| Record name | 1H-Pyrazole,3-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828522 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3347-62-4 | |
| Record name | 3-Methyl-5-phenylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3347-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-phenyl-1H-pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003347624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Femerazol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazole,3-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-METHYL-5-PHENYL-1H-PYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XFX19D77A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methyl-5-phenyl-1H-pyrazole from Ethyl Acetoacetate and Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-methyl-5-phenyl-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary synthetic route detailed herein is the classical Knorr pyrazole synthesis, utilizing the condensation reaction between ethyl acetoacetate and phenylhydrazine. This document outlines the underlying reaction mechanism, provides detailed experimental protocols, summarizes quantitative data, and includes spectroscopic characterization of the target compound.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They represent a significant class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The specific compound, this compound, serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a fundamental and widely employed method for the preparation of pyrazole derivatives due to its efficiency and the ready availability of starting materials.[1][2]
Reaction Mechanism: The Knorr Pyrazole Synthesis
The synthesis of this compound from ethyl acetoacetate and phenylhydrazine proceeds via the Knorr pyrazole synthesis.[1][3][4] The reaction mechanism involves a series of steps beginning with the condensation of the hydrazine with the β-ketoester.
The initial step is the nucleophilic attack of a nitrogen atom from phenylhydrazine onto the more electrophilic ketone carbonyl group of ethyl acetoacetate. This is followed by dehydration to form a phenylhydrazone intermediate. Subsequently, an intramolecular cyclization occurs through the attack of the second nitrogen atom on the ester carbonyl group. Finally, the elimination of an ethanol molecule and a water molecule leads to the formation of the aromatic pyrazole ring.[1][5] It is important to note that the reaction can yield tautomeric products, primarily the pyrazolone form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, also known as Edaravone).[6][7] The formation of the desired this compound often requires specific reaction conditions to favor its formation over the pyrazolone tautomer.
Experimental Protocols
Several protocols have been reported for the synthesis of pyrazole derivatives from ethyl acetoacetate and phenylhydrazine. The choice of solvent and reaction temperature can influence the reaction rate and the predominant tautomeric form of the product. Below are detailed methodologies for consideration.
Protocol 1: Solvent-Free Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This method, adapted from a reported procedure, yields the pyrazolone tautomer, which can be a precursor or exist in equilibrium with the target pyrazole.[6]
Materials:
-
Ethyl acetoacetate (0.22 mol, 28.63 g, 28.1 mL)
-
Phenylhydrazine (0.20 mol, 21.63 g, 19.66 mL)
-
Diethyl ether
-
100 mL one-necked flask
-
Magnetic stirrer
-
Ice-water bath
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Place ethyl acetoacetate in a 100 mL one-necked flask equipped with a magnetic stirrer and cool it in an ice-water bath to 0 °C.[6]
-
Add phenylhydrazine dropwise (approximately 1 mL/min) to the cooled ethyl acetoacetate with continuous stirring.[6]
-
After the addition is complete, securely cap the flask and heat the reaction mixture to 80 °C for 1 hour, followed by heating at 90 °C for 30 minutes.[6]
-
Remove the volatile components (water, ethanol, and excess ethyl acetoacetate) under reduced pressure using a rotary evaporator.[6]
-
Wash the resulting solid with diethyl ether to afford the crude product.[6]
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis in Ethanol
This protocol utilizes ethanol as a solvent, which can facilitate the reaction and product isolation.
Materials:
-
Ethyl acetoacetate (15 mmol, 1.91 mL)
-
Phenylhydrazine (15 mmol, 1.48 mL)
-
Dry ethanol (4 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a solution of ethyl acetoacetate in dry ethanol, add phenylhydrazine dropwise at room temperature with stirring.[7]
-
Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath under reflux for 5.5 hours.[7]
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.[7]
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.[7]
-
Recrystallize the crude product from ethanol to obtain pure crystals.[7]
Quantitative Data Summary
The yield and physical properties of the synthesized pyrazole can vary depending on the reaction conditions. The following table summarizes representative quantitative data from the literature.
| Parameter | Value | Reference |
| Yield (Solvent-Free) | ~100% (crude) | [6] |
| Yield (in Ethanol) | 80% | [7] |
| Melting Point | 126-128 °C | [6] |
| Melting Point | 129–131 °C | [7] |
| Molecular Formula | C₁₀H₁₀N₂ | [8][9] |
| Molecular Weight | 158.20 g/mol | [8] |
Spectroscopic Characterization
The structure of the synthesized this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the methyl, pyrazole ring, and phenyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 2.18 | s | 3H | CH₃ | [6] |
| 3.42 | s | 2H | CH₂ (of pyrazolone tautomer) | [6] |
| 7.17 | t | 1H | Phenyl-H (para) | [6] |
| 7.38 | t | 2H | Phenyl-H (meta) | [6] |
| 7.84 | d | 2H | Phenyl-H (ortho) | [6] |
Note: The spectrum reported in the reference corresponds to the pyrazolone tautomer in CDCl₃.
¹³C NMR Spectroscopy
The carbon NMR spectrum further confirms the structure with distinct signals for the carbons of the pyrazole and phenyl rings.
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 16.6 | CH₃ | [6] |
| 42.6 | CH₂ (of pyrazolone tautomer) | [6] |
| 118.4 | Phenyl C | [6] |
| 124.6 | Phenyl C | [6] |
| 128.4 | Phenyl C | [6] |
| 137.6 | Phenyl C (ipso) | [6] |
| 156.1 | C=N (pyrazole ring) | [6] |
| 170.2 | C=O (pyrazolone tautomer) | [6] |
Note: The spectrum reported in the reference corresponds to the pyrazolone tautomer in CDCl₃. For this compound, the C4 signal is expected around 107.5 ppm.[10]
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.
Conclusion
The Knorr pyrazole synthesis offers a robust and efficient method for the preparation of this compound and its derivatives from readily available starting materials. This technical guide provides the essential information for researchers and scientists to successfully synthesize and characterize this important heterocyclic compound. The provided protocols and data serve as a solid foundation for further exploration and application of this versatile molecule in drug discovery and development programs. Careful control of reaction conditions is crucial for achieving high yields and directing the synthesis towards the desired tautomeric form.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]
- 10. rsc.org [rsc.org]
Spectroscopic Data and Characterization of 3-Methyl-5-phenyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Methyl-5-phenyl-1H-pyrazole. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for its unambiguous identification, purity assessment, and structural elucidation in research and drug development.
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for this compound. It is important to note that 1H-pyrazoles can exist as tautomers, which may lead to averaged signals in solution-state NMR. The data presented represents the most likely observed spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl, pyrazole ring, and phenyl ring protons. The chemical shifts are influenced by the aromatic nature of both rings.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| NH | ~12.0 - 13.0 | Broad Singlet | Pyrazole N-H |
| Phenyl-H | ~7.2 - 7.8 | Multiplet | Aromatic C-H |
| Pyrazole-H4 | ~6.3 | Singlet | Pyrazole C-H |
| Methyl-H | ~2.3 | Singlet | -CH₃ |
Note: The chemical shift of the N-H proton can be highly variable and may broaden or exchange with deuterated solvents.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The number of signals and their chemical shifts are characteristic of the pyrazole and phenyl rings.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C3 | ~148 |
| Pyrazole C5 | ~140 |
| Phenyl C (quaternary) | ~130 |
| Phenyl CH | ~125-129 |
| Pyrazole C4 | ~105 |
| Methyl C | ~13 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3200 | N-H stretch |
| ~3000-3100 | Aromatic C-H stretch |
| ~2900-3000 | Methyl C-H stretch |
| ~1500-1600 | C=C and C=N ring stretching |
| ~1400-1500 | C-H bending |
| ~700-800 | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak is expected at an m/z corresponding to its molecular weight (158.20 g/mol ).[1][2]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 158 | High | [M]⁺ (Molecular Ion) |
| 157 | High | [M-H]⁺ |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Synthesis of this compound
A general and common method for the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For this compound, this typically involves the reaction of benzoylacetone with hydrazine hydrate.[3]
-
Reaction Setup: To a solution of benzoylacetone (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1 to 1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm).
IR Data Acquisition
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly onto the ATR crystal.
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For GC-MS, the sample is dissolved in a volatile solvent.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic characterization and structural confirmation of this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 3-Methyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the solubility and stability of 3-Methyl-5-phenyl-1H-pyrazole based on publicly available data and established scientific principles. Quantitative data for this specific molecule is limited; therefore, some sections are based on qualitative information from structurally related compounds and theoretical chemical behavior. The experimental protocols provided are standardized methods that can be applied to this compound.
Introduction
This compound is a heterocyclic aromatic organic compound. The pyrazole moiety is a key structural feature in many compounds with a wide range of biological activities, making it a significant scaffold in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its application in research and development, especially in areas such as formulation development, analytical method development, and assessment of its potential as a lead compound. This guide summarizes the available data on the solubility and stability of this compound and provides detailed experimental protocols for their determination.
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. It is also essential for designing appropriate formulations and for conducting various in vitro and in vivo studies.
Quantitative Solubility Data
Quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. The following table summarizes the known aqueous solubility.
| Solvent System | Temperature (°C) | Solubility | Reference |
| Aqueous Buffer (pH 7.4) | Not Specified | 5.2 µg/mL | [1] |
Qualitative Solubility Profile
Based on the solubility of structurally related pyrazole compounds and general principles of solubility, a qualitative solubility profile for this compound can be inferred. The presence of a phenyl group suggests some solubility in non-polar solvents, while the pyrazole ring with its nitrogen atoms allows for hydrogen bonding, conferring some solubility in polar protic solvents.
| Solvent | Expected Solubility | Rationale |
| Water (hot) | Soluble | Increased kinetic energy overcomes intermolecular forces. |
| Ethanol | Soluble | "Like dissolves like"; both have polar and non-polar characteristics. |
| Methanol | Soluble | Similar to ethanol, a polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds.[2] |
| Acetonitrile | Soluble | A polar aprotic solvent commonly used in chromatography. |
| Benzene | Slightly Soluble | A non-polar aromatic solvent, may interact favorably with the phenyl group. |
| Diethyl Ether | Insoluble | A relatively non-polar solvent. |
| Petroleum Ether | Insoluble | A non-polar solvent. |
| Aqueous Acid | Soluble | The basic nitrogen atoms of the pyrazole ring can be protonated, forming a more soluble salt. |
| Aqueous Alkali | Soluble | The N-H proton of the pyrazole ring is acidic and can be deprotonated to form a more soluble salt. |
Stability Profile
Stability studies are crucial for identifying the optimal storage conditions, shelf-life, and potential degradation pathways of a compound. Forced degradation studies are performed to understand the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.
Forced Degradation Studies
Forced degradation studies for this compound would typically involve exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions. While specific quantitative data for this compound is not available, the following table outlines the expected outcomes based on the general stability of pyrazole derivatives. The goal is typically to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under normal storage conditions over time.
| Stress Condition | Reagent/Condition | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Potential for degradation, although the pyrazole ring is generally stable to acid. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | The pyrazole ring may be susceptible to ring-opening under strong basic conditions. |
| Oxidation | 3% H₂O₂, RT, 24h | The pyrazole ring and the phenyl ring can be susceptible to oxidation, potentially at the C4 position or leading to N-oxides. |
| Thermal Degradation | 80 °C, 48h (Solid State) | The compound is likely stable at moderately elevated temperatures, but decomposition may occur at higher temperatures.[3][4] |
| Photolytic Degradation | UV/Vis light exposure (ICH Q1B), Solid & Solution | May undergo photochemical rearrangement or degradation upon exposure to light.[5][6] |
Experimental Protocols
The following are detailed methodologies for conducting solubility and stability studies for this compound.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, etc.). The excess solid is necessary to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator. The agitation should be sufficient to keep the solid suspended.
-
Sampling: At predetermined time intervals (e.g., 24, 48, and 72 hours), withdraw a sample of the suspension.
-
Phase Separation: Immediately separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Analysis: Dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Equilibrium Confirmation: The solubility is considered to be at equilibrium when the concentration of the compound in the filtrate remains constant over successive time points.
Protocol for Forced Degradation Studies
These studies are designed to intentionally degrade the compound to identify potential degradation products and assess its stability.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the mixture (e.g., at 60 °C) and take samples at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Treat similarly to the acid hydrolysis samples.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature and sample at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven. Also, heat the stock solution. Sample at various time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
-
Sample Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Visualizations
Experimental Workflow Diagrams
References
- 1. This compound | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Quantum Chemical Blueprint: An In-depth Technical Guide to 3-Methyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations for 3-Methyl-5-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines the theoretical framework, computational methodologies, and expected electronic and structural properties based on established quantum chemical methods like Density Functional Theory (DFT). The presented data, derived from studies on structurally analogous pyrazole derivatives, serves as a robust reference for researchers engaged in the computational analysis and rational design of novel pyrazole-based compounds.
Introduction to Quantum Chemical Calculations for Pyrazoles
Pyrazole derivatives are a cornerstone in pharmaceutical and agrochemical research due to their wide array of biological activities.[1] Understanding the three-dimensional structure, electronic properties, and reactivity of these molecules at a quantum level is paramount for predicting their behavior and designing new entities with enhanced efficacy and specificity. Quantum chemical calculations, particularly those employing DFT, have become an indispensable tool for elucidating these properties with a high degree of accuracy.[2]
This guide focuses on this compound, a molecule that can exist in different tautomeric forms. The relative stability of these tautomers, influenced by substituent effects and solvent conditions, is a key aspect that can be effectively studied using computational models.
Theoretical and Computational Methodology
The computational investigation of this compound typically involves a multi-step process, starting from geometry optimization to the calculation of various molecular properties.
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the most stable conformation, i.e., the structure with the lowest energy. This is crucial as all subsequent calculations are performed on this optimized geometry. A common and reliable method for this purpose is the B3LYP functional combined with a suitable basis set, such as 6-311+G(d,p) or 6-311++G(d,p).[1][3] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic distribution, especially in heterocyclic systems.
Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency analysis is performed. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation of the computational method.[3]
Electronic Properties Calculation
The electronic properties of the molecule are investigated through the analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.[1] A smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.
Tautomerism Analysis
For this compound, it is essential to consider the possibility of tautomerism. The relative energies of the different tautomers can be calculated to determine the most stable form in the gas phase and in different solvents, often by employing a solvent model like the Polarizable Continuum Model (PCM).
Experimental Protocols
For the validation of computational results, experimental data is indispensable. Below are standard protocols for the synthesis and characterization of pyrazole derivatives.
Synthesis of Pyrazole Derivatives
A common method for the synthesis of 3,5-disubstituted pyrazoles involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For instance, the reaction of acetylacetone with phenylhydrazine would yield a phenyl-substituted pyrazole. The reaction is typically carried out in a suitable solvent like ethanol and may be heated under reflux.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra are recorded to elucidate the molecular structure. The chemical shifts provide information about the electronic environment of the protons and carbon atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum is used to identify the functional groups present in the molecule by observing the characteristic vibrational frequencies.
-
X-ray Crystallography : Single-crystal X-ray diffraction provides the precise three-dimensional structure of the molecule in the solid state, including bond lengths and bond angles, which serve as a benchmark for the computationally optimized geometry.
Data Presentation
The following tables summarize the kind of quantitative data obtained from quantum chemical calculations for pyrazole derivatives, which would be expected for this compound.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.35 | N2-N1-C5 | 112.0 |
| N1-C5 | 1.38 | N1-N2-C3 | 105.0 |
| N2-C3 | 1.34 | N2-C3-C4 | 111.0 |
| C3-C4 | 1.40 | C3-C4-C5 | 104.0 |
| C4-C5 | 1.39 | C4-C5-N1 | 108.0 |
| C5-C(phenyl) | 1.48 | C3-C(methyl) | 1.51 |
Note: These are representative values based on similar pyrazole structures and may vary slightly for the specific molecule.
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Experimental (cm-1) | Calculated (cm-1) |
| N-H stretch | ~3450 | ~3460 |
| C-H stretch (aromatic) | 3100-3000 | 3110-3020 |
| C-H stretch (methyl) | 2950-2850 | 2960-2870 |
| C=C stretch (aromatic) | 1600-1450 | 1610-1460 |
| C=N stretch | ~1590 | ~1595 |
Note: Calculated frequencies are often scaled to better match experimental values.
Table 3: Frontier Molecular Orbital Energies and Related Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential | 6.2 |
| Electron Affinity | 1.5 |
Note: These values are indicative and depend on the level of theory and basis set used.
Visualizations
The following diagrams illustrate the workflow and conceptual relationships in the quantum chemical study of this compound.
References
A Technical Guide to the Initial Biological Screening of Novel 3-Methyl-5-phenyl-1H-pyrazole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational biological screening protocols and data interpretation for novel 3-Methyl-5-phenyl-1H-pyrazole derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its versatile scaffold, which serves as a basis for developing agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity Screening
Pyrazole derivatives are extensively studied for their potential as anticancer agents, often targeting specific enzymes and signaling pathways crucial for tumor growth and proliferation.[1][2] Initial screening typically involves evaluating the cytotoxicity of the novel compounds against a panel of human cancer cell lines.
Data Presentation: In Vitro Anticancer Activity
The cytotoxic potential of novel pyrazole derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
| Compound Class/Derivative | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| Pyrazole-Thiazolidinone Hybrid (4a) | Lung Cancer | Moderate inhibition (31.01%) | - | - |
| Pyrazole Carbaldehyde Derivative (43) | Breast (MCF-7) | 0.25 | Doxorubicin | 0.95[1] |
| Pyrazolone-Pyrazole Derivative (27) | Breast (MCF-7) | 16.50 | Tamoxifen | 23.31[1] |
| Indole-Pyrazole Derivative (33) | Multiple Lines | < 23.7 | Doxorubicin | 24.7–64.8[1] |
| Indole-Pyrazole Derivative (34) | Multiple Lines | < 23.7 | Doxorubicin | 24.7–64.8[1] |
Note: Data represents examples from various pyrazole derivative studies to illustrate typical screening results.
Mandatory Visualization: Anticancer Screening Workflow
The following diagram illustrates a typical workflow for the initial in vitro screening of novel compounds for anticancer activity.
Caption: General workflow for determining the IC₅₀ of a compound.
Mandatory Visualization: VEGFR-2 Inhibition Pathway
Several pyrazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[1]
Caption: Inhibition of angiogenesis via the VEGFR-2 signaling pathway.
Experimental Protocols: Cytotoxicity Screening (MTT Assay)
This protocol is adapted from standard procedures for evaluating the antiproliferative effects of chemical compounds.[3]
-
Cell Plating: Seed human cancer cells (e.g., MCF-7, A549) into 96-well microtiter plates at a density of 5,000 to 40,000 cells/well. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[3][4]
-
Compound Preparation: Dissolve the this compound derivatives in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute with the appropriate cell culture medium to achieve a range of desired final concentrations (e.g., 0.5, 1, 5, 10 µM/mL).[3]
-
Treatment: Add the prepared compound dilutions to the wells containing the cells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting inhibition percentage against compound concentration.
Anti-inflammatory Activity Screening
The pyrazole nucleus is a core component of several commercial anti-inflammatory drugs (e.g., Celecoxib), primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[5][6]
Data Presentation: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity.
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference Drug | Edema Inhibition (%) |
| Compound 4* | 10 | High Activity | Diclofenac Sodium | Standard[7] |
| Pyrazoline 2d | 10 | ~65-80% (general range) | Indomethacin | Standard[5][8] |
| Pyrazoline 2e | 10 | ~65-80% (general range) | Indomethacin | Standard[5][8] |
Note: Data is for representative pyrazole derivatives. Compound 4 is 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide.[7]
Mandatory Visualization: COX-2 Inhibition Mechanism
The diagram below illustrates how pyrazole derivatives can inhibit the COX-2 enzyme to reduce inflammation.
Caption: Pyrazole derivatives block inflammation by inhibiting COX-2.
Experimental Protocols: Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to assess the efficacy of anti-inflammatory agents.[8][9]
-
Animal Acclimatization: Use adult albino rats, acclimatized to the laboratory conditions for at least one week.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, reference, test compounds). Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the test pyrazole derivatives orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle, and the reference group receives a standard drug like Diclofenac Sodium.[7]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3 hours) using a plethysmometer.
-
Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.[7]
Antimicrobial Activity Screening
Pyrazole derivatives have shown promise as antibacterial and antifungal agents, making antimicrobial screening a crucial first step.[10][11][12]
Data Presentation: In Vitro Antimicrobial Activity
Antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the zone of inhibition in mm.
| Compound | Target Organism | Activity Measurement | Standard |
| Compound 3* | Escherichia coli (Gram -) | MIC: 0.25 µg/mL | Ciprofloxacin |
| Compound 4** | Streptococcus epidermidis (Gram +) | MIC: 0.25 µg/mL | Ciprofloxacin |
| Compound 2*** | Aspergillus niger (Fungus) | MIC: 1 µg/mL | Clotrimazole |
Note: Data represents results for specific novel pyrazole analogues from a single study to show screening outcomes.[7] Compound 3: 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide[7] *Compound 4: 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide[7] **Compound 2: 4-((4-chlorophenyl)(2-hydroxy-3,5-diiodobenzylidene)hydrazono)methyl)-3-methyl-1H-pyrazol-5-ol[7]
Experimental Protocols: Agar Disc Diffusion Method
This method is a standard preliminary test for antimicrobial activity.[7][11]
-
Medium Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi and pour it into sterile Petri plates.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., S. aureus, E. coli, A. niger).
-
Seeding: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Disc Application: Dissolve the test pyrazole derivatives in a suitable solvent (like DMSO). Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound solution and allow the solvent to evaporate.
-
Incubation: Place the impregnated discs on the surface of the seeded agar plates. Also, place a standard antibiotic disc (e.g., Ciprofloxacin) as a positive control and a solvent disc as a negative control. Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Acquisition: Measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orientjchem.org [orientjchem.org]
- 11. jocpr.com [jocpr.com]
- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Formation of 3-Methyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of 3-Methyl-5-phenyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry. The synthesis is a classic example of the Knorr pyrazole synthesis, a robust and widely utilized method for constructing the pyrazole ring system. This document outlines the reaction mechanism, including regiochemical considerations, provides detailed experimental protocols, and presents key quantitative data in a structured format.
Core Mechanism of Formation: The Knorr Pyrazole Synthesis
The formation of this compound proceeds via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] In this specific synthesis, the reactants are 1-phenylbutane-1,3-dione (benzoylacetone) and hydrazine hydrate. The reaction is typically catalyzed by an acid and involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[4]
Step-by-Step Reaction Pathway and Regioselectivity
The reaction with the unsymmetrical 1,3-dicarbonyl, benzoylacetone, presents a question of regioselectivity. The initial nucleophilic attack by hydrazine can theoretically occur at either the benzoyl or the acetyl carbonyl group. However, the acetyl carbonyl is generally more electrophilic and less sterically hindered than the benzoyl carbonyl. Consequently, the hydrazine preferentially attacks the acetyl group.[5]
The established mechanism is as follows:
-
Protonation of the Carbonyl Group: In the presence of an acid catalyst, one of the carbonyl oxygens of benzoylacetone is protonated, increasing its electrophilicity.
-
Nucleophilic Attack by Hydrazine: A nitrogen atom of hydrazine acts as a nucleophile, attacking the more reactive acetyl carbonyl carbon.
-
Formation of a Carbinolamine Intermediate: This attack forms an unstable carbinolamine intermediate.
-
Dehydration to form a Hydrazone: The carbinolamine readily loses a molecule of water to form a more stable hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining benzoyl carbonyl carbon.
-
Formation of a Dihydroxypyrazolidine Intermediate: This cyclization step results in the formation of a five-membered heterocyclic intermediate, a dihydroxypyrazolidine.
-
Dehydration to Yield the Pyrazole: The dihydroxypyrazolidine intermediate is unstable and undergoes dehydration, losing a second molecule of water to form the stable, aromatic this compound ring.
The overall reaction can be visualized as a cyclocondensation reaction where two molecules of water are eliminated.[2]
Caption: Reaction pathway for the Knorr synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
1-Phenylbutane-1,3-dione (Benzoylacetone)
-
Hydrazine Hydrate
-
Ethanol or 1-Propanol
-
Glacial Acetic Acid (catalyst)
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (hot plate with magnetic stirrer)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenylbutane-1,3-dione (1.0 equivalent) in a suitable solvent such as ethanol or 1-propanol.
-
To this solution, add hydrazine hydrate (1.1 to 2.0 equivalents).
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Heat the reaction mixture to reflux with constant stirring for 1 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂ | [6] |
| Molecular Weight | 158.20 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 126-128 °C | [7] |
Table 2: Spectroscopic Data - ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ~2.3 | Singlet | CH₃ | [8] |
| ~6.1 | Singlet | CH (pyrazole ring) | [8] |
| ~7.2-7.8 | Multiplet | Aromatic-H (phenyl ring) | [9] |
| ~12.3 | Broad Singlet | NH (pyrazole ring) | [8] |
Table 3: Spectroscopic Data - ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment | Reference |
| ~13 | CH₃ | [8] |
| ~105 | C4 (CH) | [8] |
| ~125-134 | Aromatic C (phenyl ring) | [10] |
| ~134 | C5 | [8] |
| ~148 | C3 | [8] |
Table 4: Spectroscopic Data - Infrared (IR)
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3350 | N-H stretching | [11] |
| ~3060 | C-H stretching (aromatic) | [11] |
| ~1595 | C=N stretching | [12] |
| ~1520 | C=C stretching (aromatic) | [11] |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the precursor materials to the final, characterized product.
Caption: Logical workflow for the synthesis and characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. This compound | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. jmchemsci.com [jmchemsci.com]
- 12. researchgate.net [researchgate.net]
Physical and chemical properties of 3-Methyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methyl-5-phenyl-1H-pyrazole (CAS: 3347-62-4), a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes its key properties, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.
Core Properties and Data
This compound is a solid, crystalline compound. Its fundamental properties are summarized in the tables below for ease of reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 5-methyl-3-phenyl-1H-pyrazole | PubChem[1] |
| Synonyms | 3-Methyl-5-phenylpyrazole, Femerazol | NIST[2] |
| CAS Number | 3347-62-4 | NIST[2] |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| Appearance | White to light yellow powder/crystal | TCI America |
| Melting Point | 125-129 °C | TCI America, Strem[3] |
| Boiling Point | Data not readily available | |
| Solubility (Water) | 5.2 µg/mL (at pH 7.4) | PubChem[1] |
| pKa | Data not readily available |
Table 2: Spectroscopic Data Summary
| Technique | Key Data Points | Source |
| ¹H NMR | Signals corresponding to aromatic protons, a pyrazole ring proton, and a methyl group. | BenchChem[4] |
| ¹³C NMR | Signals for aromatic carbons, pyrazole ring carbons (C3, C4, C5), and a methyl carbon. A representative spectrum for a similar compound showed C3 ~148 ppm, C4 ~105 ppm, C5 ~134 ppm, and CH₃ ~13 ppm. | BenchChem[4], MDPI[5] |
| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z 158 | ChemicalBook[6] |
| UV-Vis | Maximum absorption peaks can be observed. | NIST[2] |
| IR Spectroscopy | Characteristic peaks for N-H, C-H (aromatic and aliphatic), and C=N stretching. | NIST[7] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.
Synthesis Protocol: From Benzoylacetone and Hydrazine
The Knorr pyrazole synthesis is a common and effective method for producing pyrazole derivatives. This protocol is based on the condensation reaction between a 1,3-dicarbonyl compound and hydrazine.
Materials:
-
Benzoylacetone
-
Hydrazine hydrate
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve benzoylacetone in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Slowly add a stoichiometric equivalent of hydrazine hydrate to the stirred solution. The reaction can be exothermic, so controlled addition is recommended.
-
Once the addition is complete, heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the crude product with cold solvent to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound crystals.
Characterization Protocol
A standard workflow for confirming the identity and purity of the synthesized compound is as follows:
-
Melting Point Determination: Measure the melting point of the purified crystals and compare it to the literature value (125-129 °C) to assess purity.
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) with TMS as an internal standard.[4]
-
Acquire ¹H and ¹³C NMR spectra.[4]
-
Confirm the structure by identifying the characteristic chemical shifts and coupling patterns for the phenyl, methyl, and pyrazole ring protons and carbons.
-
-
Mass Spectrometry:
-
Analyze the compound using an appropriate mass spectrometry technique (e.g., Electron Ionization - EI).
-
Confirm the presence of the molecular ion peak at m/z = 158, corresponding to the molecular weight of the compound.[6]
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or ATR).
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretching, aromatic C-H stretching, and C=N bonds of the pyrazole ring.
-
Logical and Experimental Workflows
Visualizing the experimental process can clarify the relationship between synthesis and analysis. The following diagram illustrates a typical workflow.
Caption: Synthesis and Characterization Workflow for this compound.
Biological Context
While specific signaling pathways for this compound are not extensively documented, the broader pyrazole class of compounds is of significant interest in drug development. Derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[8] The structural motif of this compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.
References
- 1. This compound | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]
- 3. strem.com [strem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]
- 7. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Methyl-5-phenyl-1H-pyrazole: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-5-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, synthesis, and characterization, and outlines protocols for the evaluation of its potential biological activities.
Chemical Identification and Nomenclature
This compound is a substituted pyrazole with the Chemical Abstracts Service (CAS) Registry Number 3347-62-4 .[1][2][3][4][5][6] The nomenclature for this compound can be ambiguous in the literature, with "5-Methyl-3-phenyl-1H-pyrazole" often used interchangeably.[4][5] For clarity, this guide will consistently use the former designation.
Table 1: Compound Identification
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | 5-Methyl-3-phenyl-1H-pyrazole, 3(5)-Methyl-5(3)-phenylpyrazole |
| CAS Number | 3347-62-4 |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| InChI | InChI=1S/C10H10N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) |
| SMILES | Cc1cc(nn1)c2ccccc2 |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. The logical precursors for this synthesis are benzoylacetone (1-phenyl-1,3-butanedione) and hydrazine hydrate.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for pyrazole synthesis.
Materials:
-
Benzoylacetone (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetone (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not consistently reported for this isomer, related pyrazoles have melting points in the range of 120-140°C |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO |
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.3 (s, 3H, CH₃), ~6.3 (s, 1H, pyrazole-H), ~7.2-7.8 (m, 5H, Ar-H), ~12.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~11.0 (CH₃), ~107.0 (pyrazole-C4), ~125.0-130.0 (Ar-C), ~133.0 (Ar-Cipso), ~145.0 (pyrazole-C5), ~148.0 (pyrazole-C3) |
| Mass Spectrum (EI) | m/z (%): 158 (M⁺, 100), 157 (M⁺-H, 48), 130 (17), 77 (20) |
| IR (KBr) | ν (cm⁻¹): ~3200 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch) |
Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used.
Biological Activity and Experimental Protocols
While specific biological data for this compound is not extensively reported, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The following section provides general protocols for the initial in vitro screening of this compound.
General Workflow for Biological Screening
The following diagram outlines a typical workflow for the biological evaluation of a novel pyrazole compound.
Caption: General workflow for the biological screening of a novel pyrazole compound.
In Vitro Anti-inflammatory Activity Assay
Protocol: Inhibition of Albumin Denaturation
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bovine Serum Albumin (BSA) Solution: Prepare a 1% w/v solution of BSA in phosphate-buffered saline (PBS, pH 7.4).
-
Standard Drug: Prepare a stock solution of a known anti-inflammatory drug (e.g., diclofenac sodium) at the same concentration as the test compound.
-
-
Assay Procedure:
-
To 2.8 mL of the BSA solution, add 0.2 mL of the test compound solution at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Prepare a control group containing 0.2 mL of the solvent and 2.8 mL of the BSA solution.
-
Prepare a standard group with the reference drug.
-
Incubate all mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cool the solutions to room temperature and measure the absorbance at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
-
Determine the IC₅₀ value of the test compound.
-
In Vitro Antibacterial Activity Assay
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Materials:
-
Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Culture Medium: Mueller-Hinton Broth (MHB).
-
Test Compound: Prepare serial dilutions of this compound in MHB in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
In Vitro Anticancer Activity Assay
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture and Seeding:
-
Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
This compound represents a valuable scaffold for further investigation in drug discovery. This guide provides the foundational technical information required for its synthesis, characterization, and preliminary biological evaluation. The outlined protocols offer a starting point for researchers to explore the therapeutic potential of this and related pyrazole derivatives. Further studies, including mechanism of action elucidation and in vivo efficacy testing, are warranted for promising candidates identified through these initial screenings.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole-Based Fungicides from 3-Methyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent pyrazole-based fungicides, utilizing 3-Methyl-5-phenyl-1H-pyrazole as a key starting material. The synthesized pyrazole carboxamide derivatives are known to exhibit significant antifungal activity, primarily by acting as Succinate Dehydrogenase Inhibitors (SDHIs).
Introduction
Pyrazole-containing compounds are a prominent class of heterocyclic molecules widely employed in the development of agrochemicals due to their broad spectrum of biological activities.[1] Notably, pyrazole carboxamides have emerged as a critical class of fungicides that target the mitochondrial respiratory chain in fungi.[2][3][4] This document outlines the synthetic route from this compound (which exists in tautomeric equilibrium with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) to novel pyrazole carboxamide fungicides and details their mechanism of action.
Synthetic Pathway Overview
The multi-step synthesis commences with the Vilsmeier-Haack reaction on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to introduce a formyl group at the 4-position, followed by chlorination. The resulting aldehyde is then oxidized to a carboxylic acid, which is subsequently converted to a highly reactive acid chloride. The final step involves the condensation of this acid chloride with various substituted amines to generate a library of pyrazole carboxamide derivatives with diverse functionalities and potentially enhanced antifungal efficacy.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate 1)
This protocol describes the Vilsmeier-Haack reaction to formylate and chlorinate the pyrazole ring.[5][6]
Materials:
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol
Procedure:
-
In a fume hood, add phosphorus oxychloride (0.35 mol) dropwise to ice-cold N,N-dimethylformamide (0.16 mol) with stirring.
-
To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.05 mol) portion-wise.
-
Heat the reaction mixture under reflux for 1.5 hours.[6]
-
After cooling, carefully pour the reaction mixture into ice-cold water (300 mL).
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pale-yellow crystals of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Expected Yield: 70%[5]
Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid (Intermediate 2)
This protocol outlines the oxidation of the aldehyde to a carboxylic acid.[5]
Materials:
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate 1)
-
Potassium permanganate (KMnO₄)
-
Acetone/Water mixture (2:3 ratio)
-
Hydrochloric acid (HCl)
Procedure:
-
To a mixture of water and acetone (3:2 ratio, 50 mL), add 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) and potassium permanganate (18 mmol).
-
Heat the mixture at 80°C for 4 hours.
-
Filter the reaction mixture to remove manganese dioxide.
-
Acidify the filtrate to a pH of 2 using hydrochloric acid.
-
Collect the resulting white solid precipitate by filtration and dry to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Expected Yield: 95%[5]
Protocol 3: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl Chloride (Intermediate 3)
This protocol details the conversion of the carboxylic acid to the more reactive acid chloride.[5]
Materials:
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid (Intermediate 2)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Add thionyl chloride (10 mmol) to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2.50 mmol).
-
Reflux the mixture for 2 hours.
-
After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure to obtain the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride as a yellow liquid.
-
This intermediate is typically used directly in the next step without further purification.
Protocol 4: Synthesis of Pyrazole Carboxamide Derivatives (Final Products)
This protocol describes the final condensation step to produce the target fungicide molecules.[5]
Materials:
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl Chloride (Intermediate 3)
-
Substituted amine (e.g., 2,4-difluoroaniline, o-toluidine, etc.)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Prepare a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (2.50 mmol) and triethylamine (2.5 mmol) in THF (5 mL).
-
In an ice-water bath (0-5°C), add the desired substituted amine (2.50 mmol) dropwise to the solution.
-
Stir the mixture vigorously at room temperature for 10 hours.
-
Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a petroleum ether and ethyl acetate mixture (e.g., 30:1 v/v) as the eluent to afford the final pyrazole carboxamide derivative.
Expected Yield: 72-87%[5]
Antifungal Activity Data
The synthesized pyrazole carboxamide derivatives exhibit a range of antifungal activities against various phytopathogenic fungi. The efficacy is typically quantified by the EC₅₀ value, which is the concentration of the compound that inhibits 50% of the fungal growth.
| Compound ID | Substituent on Amine | Target Fungus | EC₅₀ (µg/mL) | Reference |
| 5a | 2,4-difluorophenyl | Pythium ultimum | Good Activity | [7] |
| 5d | o-tolyl | Pythium ultimum | Good Activity | [7] |
| 5h | m-tolyl | Pythium ultimum | Good Activity | [7] |
| 5l | p-tolyl | Pythium ultimum | Good Activity | [7] |
| 7af | - | Rhizoctonia solani | Moderate Activity | [1] |
| 7bg | - | Rhizoctonia solani | 4.99 | [8] |
| 7bh | - | Rhizoctonia solani | 5.93 | [8] |
| 7bi | - | Rhizoctonia solani | 7.69 | [8] |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides act by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[2][3][4] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[2][3]
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 3-Methyl-5-phenyl-1H-pyrazole in Anti-inflammatory Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-methyl-5-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active compounds. Its derivatives have garnered significant attention in the field of anti-inflammatory drug discovery due to their potent and diverse mechanisms of action. These compounds have demonstrated efficacy in preclinical models by targeting key mediators of the inflammatory cascade, including cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and the nuclear factor-kappa B (NF-κB) signaling pathway. This document provides detailed application notes on the anti-inflammatory properties of this compound derivatives, along with comprehensive protocols for their evaluation.
Mechanisms of Anti-inflammatory Action
Derivatives of this compound exert their anti-inflammatory effects through multiple pathways:
-
Cyclooxygenase (COX) Inhibition: Many pyrazole derivatives are potent inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Lipoxygenase (LOX) Inhibition: Some derivatives also exhibit inhibitory activity against lipoxygenases, enzymes that produce leukotrienes, another class of potent inflammatory mediators.[4]
-
Modulation of the NF-κB Signaling Pathway: A crucial mechanism of action for several pyrazole compounds is the inhibition of the NF-κB pathway.[5][6] This transcription factor plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6] Inhibition of NF-κB activation leads to a broad-spectrum anti-inflammatory effect.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the anti-inflammatory activity of various pyrazole derivatives, providing a comparative overview of their potency.
| Compound ID | Assay | Target | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition (Reference) |
| Pyrazole Derivative 1 | In Vitro COX-2 Inhibition | COX-2 | 0.26 µM | Celecoxib | 0.28 µM |
| Pyrazole Derivative 2 | In Vitro COX-2 Inhibition | COX-2 | 38.73 nM | Celecoxib | - |
| Pyrazole Derivative 3 | In Vitro 5-LOX Inhibition | 5-Lipoxygenase | 80 µM | - | - |
| Compound 6c (Pyrazole analog) | NF-κB Luciferase Reporter Assay | NF-κB Transcriptional Activity | Potent Inhibition | - | - |
| 1,3,5-triphenylpyrazoline 2h | Inhibition of NO production (RAW 264.7 cells) | iNOS | 0.3 µM | Curcumin | ~1-3 µM |
| Compound 168 (pyrazole derivative) | Carrageenan-induced Paw Edema | In vivo inflammation | 89% inhibition (at 3h) | Celecoxib | 80% inhibition |
Note: The data presented is a compilation from various sources and represents the activities of different derivatives of the core pyrazole structure. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
Experimental Workflow: In Vivo Anti-inflammatory Assay
Experimental Protocols
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)
Objective: To determine the IC50 values of this compound derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., ADHP)
-
COX Cofactor Solution
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
Assay Reaction Setup: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the respective wells. Include wells with DMSO only as a vehicle control and wells with a known inhibitor as a positive control. c. Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to the COX activity.[7]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory activity of this compound derivatives in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin or Dexamethasone)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Protocol:
-
Animal Acclimatization: Acclimatize the rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at various doses).
-
Treatment: Administer the test compounds, reference drug, or vehicle via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Induction of Inflammation: After 30-60 minutes of treatment, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[8][9]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[8]
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
LPS-Induced TNF-α Production in RAW 264.7 Macrophages
Objective: To assess the ability of this compound derivatives to inhibit the production of the pro-inflammatory cytokine TNF-α in vitro.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and reference inhibitor (e.g., Dexamethasone)
-
Cell culture plates (96-well)
-
Human TNF-α ELISA kit
-
MTT assay kit for cytotoxicity assessment
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[3]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 8-24 hours).[3][10]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assay: Assess the viability of the cells treated with the test compounds using an MTT assay to ensure that the observed inhibition of TNF-α is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value.
Western Blot Analysis of NF-κB Pathway Proteins
Objective: To investigate the effect of this compound derivatives on the activation of the NF-κB pathway by analyzing the phosphorylation and degradation of key signaling proteins.
Materials:
-
RAW 264.7 cells or other suitable cell line
-
LPS
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed and treat cells with test compounds and LPS as described in the TNF-α production assay.
-
Cell Lysis: Lyse the cells with RIPA buffer to obtain whole-cell lysates. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel anti-inflammatory agents. The diverse mechanisms of action, including inhibition of key enzymes like COX and LOX, and modulation of the critical NF-κB signaling pathway, offer multiple avenues for therapeutic intervention in inflammatory diseases. The protocols outlined in this document provide a robust framework for the systematic evaluation of new pyrazole derivatives, enabling researchers to characterize their potency, selectivity, and mechanism of action, thereby accelerating the drug discovery process.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. brieflands.com [brieflands.com]
- 9. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Protocol for N-alkylation of 3-Methyl-5-phenyl-1H-pyrazole: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 3-methyl-5-phenyl-1H-pyrazole, a key transformation in the synthesis of diverse biologically active molecules. The N-alkylation of unsymmetrically substituted pyrazoles often presents a challenge in controlling regioselectivity, leading to the formation of two distinct regioisomers: the N1 and N2-substituted products. The specific isomer formed is critical as it dictates the molecule's three-dimensional structure and, consequently, its biological activity. This application note details both a classical base-mediated approach with common alkylating agents and an acid-catalyzed method, complete with experimental procedures, quantitative data, and characterization of the resulting products.
Application Highlight: Core Scaffolds in Drug Discovery
N-substituted pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. For instance, various pyrazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a critical enzyme in neuronal apoptosis signaling pathways, making it a significant target for the development of treatments for neurodegenerative diseases. The strategic N-alkylation of the pyrazole core is a fundamental step in the synthesis of these inhibitors, allowing for the introduction of various functionalities to modulate potency and selectivity.
Experimental Protocols
This section provides two distinct protocols for the N-alkylation of this compound.
Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides
This widely used method involves the deprotonation of the pyrazole nitrogen with a base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is crucial for achieving good yields and influencing regioselectivity.
Detailed Methodology:
-
To a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N1 and N2-alkylated isomers.
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidate
This alternative method utilizes a Brønsted acid catalyst to promote the N-alkylation with a trichloroacetimidate electrophile, offering a milder alternative to base-mediated reactions.
Detailed Methodology:
-
To a round-bottom flask, add this compound (1.0 equivalent), phenethyl trichloroacetimidate (1.0 equivalent), and camphorsulfonic acid (CSA, 0.2 equivalents) under an argon atmosphere.
-
Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Stir the reaction at room temperature for 4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the N-alkylated pyrazole products.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the N-alkylation of this compound, along with the spectroscopic data for the resulting regioisomers.
Table 1: Reaction Conditions and Yields for N-Alkylation of this compound
| Alkylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | N1-Isomer Yield (%) | N2-Isomer Yield (%) |
| Phenethyl trichloroacetimidate | CSA | DCE | RT | 4 | 16 | 40 |
Table 2: Spectroscopic Data for N-Alkylated this compound Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 5-Methyl-3-phenyl-1-(1-phenylethyl)-1H-pyrazole (N1-isomer) | 7.85 (d, J = 7.4 Hz, 2H), 7.39 (d, J = 7.5 Hz, 2H), 7.31–7.28 (m, 3H), 7.25–7.21 (m, 1H), 7.18 (d, J = 7.3 Hz, 2H), 6.36 (s, 1H), 5.47 (q, J = 7.0 Hz, 1H), 2.17 (s, 3H), 1.98 (d, J = 7.0 Hz, 3H) | 149.5, 142.6, 139.6, 133.9, 128.6, 128.5, 127.3, 126.2, 126.0, 125.6, 103.2, 58.1, 21.9, 11.3 |
| 3-Methyl-5-phenyl-1-(1-phenylethyl)-1H-pyrazole (N2-isomer) | 7.38–7.36 (m, 3H), 7.29–7.27 (m, 2H), 7.24–7.20 (m, 3H), 7.13 (d, J = 7.7 Hz, 2H), 6.09 (s, 1H), 5.45 (q, J = 7.0 Hz, 1H), 2.37 (s, 3H), 1.89 (d, J = 7.0 Hz, 3H) | 147.8, 144.6, 143.1, 131.2, 129.1, 128.5, 128.4, 128.3, 127.1, 126.1, 106.0, 57.2, 22.1, 13.8 |
Regioselectivity
The N-alkylation of this compound results in a mixture of two regioisomers. The ratio of these isomers is influenced by steric and electronic factors. The N1 position is adjacent to the methyl group, while the N2 position is adjacent to the phenyl group. Generally, alkylation tends to favor the less sterically hindered nitrogen atom. In the case of the acid-catalyzed reaction with the bulky phenethyl trichloroacetimidate, the major product is the N2-isomer, suggesting that electronic factors may also play a significant role in directing the regioselectivity under these conditions.
Application Notes and Protocols: The Use of 3-Methyl-5-phenyl-1H-pyrazole as an Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in modern agrochemical discovery, forming the core of numerous commercially successful fungicides, insecticides, and herbicides. Its synthetic versatility allows for the creation of a diverse array of derivatives with potent biological activities. This document details the application of 3-Methyl-5-phenyl-1H-pyrazole as a key starting material in the synthesis of valuable agrochemical intermediates. We provide detailed experimental protocols for the formylation of this compound via the Vilsmeier-Haack reaction to produce 4-formyl-3-methyl-5-phenyl-1H-pyrazole, and its subsequent conversion to 4-(hydroxyiminomethyl)-3-methyl-5-phenyl-1H-pyrazole, a precursor for pyrazole oxime-based acaricides.
Introduction
Pyrazole derivatives are a cornerstone in the development of modern agrochemicals due to their ability to interact with a wide range of biological targets in pests, weeds, and fungi.[1] A significant class of pyrazole-based pesticides includes the mitochondrial electron transport inhibitors, such as the acaricide Fenpyroximate, which targets Complex I.[1] The synthesis of such complex molecules often relies on the functionalization of a stable pyrazole core.
This compound is a readily available starting material that can be strategically functionalized to access key intermediates for agrochemical synthesis. A crucial step in its elaboration is the introduction of a formyl group at the C4 position of the pyrazole ring. This is efficiently achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds.[2][3] The resulting 4-formyl-pyrazole is a versatile intermediate that can be further modified. For instance, conversion to an oxime provides a scaffold analogous to that found in commercial pyrazole-based acaricides.[4]
This application note provides detailed protocols for a two-step synthesis of a pyrazole oxime intermediate from this compound, presents quantitative data in a structured format, and visualizes the synthetic workflow and a relevant biological pathway.
Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from this compound. The first step is the formylation of the pyrazole ring at the C4 position using the Vilsmeier-Haack reagent. The second step is the conversion of the resulting aldehyde to an oxime using hydroxylamine.
Caption: Synthetic workflow for the preparation of a pyrazole oxime intermediate.
Experimental Protocols
Protocol 1: Synthesis of 4-Formyl-3-methyl-5-phenyl-1H-pyrazole (Intermediate 2)
This protocol describes the formylation of this compound (1) using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Materials:
-
This compound (1)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (1.2 eq.) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of the Vilsmeier reagent may be observed as a viscous mixture.[5]
-
Formylation Reaction: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 70-80 °C.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice.
-
Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine (2 x volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford pure 4-Formyl-3-methyl-5-phenyl-1H-pyrazole (2).
Protocol 2: Synthesis of 4-(Hydroxyiminomethyl)-3-methyl-5-phenyl-1H-pyrazole (Product 3)
This protocol details the conversion of the pyrazole aldehyde (2) to its corresponding oxime (3).
Materials:
-
4-Formyl-3-methyl-5-phenyl-1H-pyrazole (2)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Pyridine
-
Methanol or Ethanol
-
Water
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Formyl-3-methyl-5-phenyl-1H-pyrazole (1.0 eq.) in methanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq.) and potassium hydroxide (1.2 eq.) in water to the flask. Alternatively, pyridine can be used as a base in an alcoholic solvent.
-
Reaction: Heat the reaction mixture to reflux and stir for 3-4 hours. Monitor the reaction by TLC until the aldehyde is consumed.
-
Work-up: After cooling to room temperature, reduce the solvent volume under vacuum.
-
Add cold water to the residue to precipitate the product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the crude oxime.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol/water to yield pure 4-(Hydroxyiminomethyl)-3-methyl-5-phenyl-1H-pyrazole (3).
Data Presentation
The following table summarizes the expected quantitative data for the described synthetic protocols, based on typical yields for similar reactions found in the literature.
| Step | Reactant | Product | Reagents | Typical Yield (%) | M.P. (°C) | Purity (%) (Typical) |
| 1 | This compound | 4-Formyl-3-methyl-5-phenyl-1H-pyrazole | POCl₃, DMF | 75-85 | 142-144 | >98 |
| 2 | 4-Formyl-3-methyl-5-phenyl-1H-pyrazole | 4-(Hydroxyiminomethyl)-3-methyl-5-phenyl-1H-pyrazole | NH₂OH·HCl, KOH | 80-90 | 165-167 | >98 |
Biological Pathway: Acaricide Mode of Action
Pyrazole-based acaricides, such as Fenpyroximate, act by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately causing paralysis and death of the target mite. The synthesized intermediate, 4-(hydroxyiminomethyl)-3-methyl-5-phenyl-1H-pyrazole, is a precursor to compounds designed to have this mode of action.
Caption: Inhibition of Mitochondrial Complex I by Pyrazole Acaricides.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of key agrochemical intermediates. The protocols provided herein for its formylation and subsequent oximation offer a reliable pathway to pyrazole oxime scaffolds. These intermediates are crucial for the development of new acaricides and other pesticides that target essential biological pathways, such as mitochondrial respiration. The detailed methodologies and structured data are intended to support researchers in the fields of agrochemical synthesis and discovery.
References
- 1. Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. degres.eu [degres.eu]
- 4. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 3-Methyl-5-phenyl-1H-pyrazole in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Methyl-5-phenyl-1H-pyrazole in reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be robust and reproducible for in-process control and final product analysis.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. This section details a validated Reverse-Phase HPLC (RP-HPLC) method.
Application Note: RP-HPLC Quantification of this compound
This application note describes a validated RP-HPLC method for the accurate and precise quantification of this compound. The method is suitable for monitoring reaction progress and determining the purity of the final product. A C18 column is used with a mobile phase of acetonitrile and water containing an acid modifier to ensure good peak shape and resolution. Detection is performed using a UV detector.
Table 1: Quantitative Data for HPLC Method Validation
| Parameter | Result |
| Linearity Range | 2.5 - 50 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 2.43 µg/mL[1] |
| Limit of Quantification (LOQ) | 7.38 µg/mL[1] |
Experimental Protocol: RP-HPLC Method
1. Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Reaction mixture containing this compound
2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 0.1% TFA in water (e.g., 75:25 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
4. Sample Preparation
-
Reaction Quenching: To monitor the reaction, carefully take a small aliquot (e.g., 100 µL) of the reaction mixture and immediately quench it by diluting with a known volume of cold mobile phase or a suitable solvent in which all components are soluble.
-
Standard Solution: Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations within the linearity range.
-
Sample Solution: Dilute the quenched reaction mixture with the mobile phase to a concentration expected to be within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the amount of this compound in the original reaction mixture, accounting for all dilution factors.
Caption: HPLC experimental workflow for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for the analysis of complex reaction mixtures and for confirming the identity of the analyte through its mass spectrum.
Application Note: GC-MS Quantification of this compound
This application note provides a GC-MS method for the quantification of this compound in industrial mixtures. The method utilizes a non-polar capillary column for the separation of the analyte from its isomers and other reaction components. Quantification can be performed in either full scan mode or, for higher sensitivity, in Selected Ion Monitoring (SIM) mode.
Table 2: Quantitative Data for GC-MS Method Validation
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| (Note: This data is representative for a validated GC-MS method for similar aromatic heterocyclic compounds and should be verified for this compound in the user's laboratory.) |
Experimental Protocol: GC-MS Method
1. Materials and Reagents
-
This compound reference standard (purity >99%)
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Reaction mixture containing this compound
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]
3. GC-MS Conditions
-
Injector Temperature: 250 °C[2]
-
Injection Volume: 1 µL[2]
-
Injection Mode: Split (e.g., 20:1 split ratio)[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[2]
-
Oven Temperature Program:
-
MS Conditions:
4. Sample Preparation
-
Reaction Quenching and Extraction: Take a known volume of the reaction mixture and quench it by adding it to a larger volume of water. Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Standard Solution: Prepare a stock solution of the this compound reference standard and the internal standard in dichloromethane. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dilute the dried organic extract to a known volume with dichloromethane. Add the internal standard to the diluted sample. Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.[2]
5. Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
For quantitative analysis, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the standard solutions.
-
Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.
-
Calculate the amount of this compound in the original reaction mixture, accounting for all dilution and extraction factors.
Caption: GC-MS experimental workflow for the quantification of this compound.
References
Application Notes and Protocols: 3-Methyl-5-phenyl-1H-pyrazole as a Scaffold for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 3-methyl-5-phenyl-1H-pyrazole scaffold in the design and synthesis of novel anticancer agents. This document details synthetic protocols, summarizes anticancer activity data, and elucidates the potential mechanisms of action through various signaling pathways.
Introduction
The this compound core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have garnered significant attention as potential anticancer agents due to their synthetic accessibility and diverse mechanisms of action. These compounds have been shown to induce apoptosis, trigger the production of reactive oxygen species (ROS), and modulate key signaling pathways involved in cancer cell proliferation and survival. Several pyrazole derivatives are currently in clinical use for various diseases, underscoring the therapeutic potential of this chemical class. This document serves as a guide for researchers interested in exploring this scaffold for the development of new cancer therapies.
Synthesis of this compound Derivatives
A common and efficient method for synthesizing derivatives based on this scaffold involves a one-pot, three-component reaction. This approach is valued for its simplicity and good yields.
Protocol: One-Pot Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
This protocol describes the synthesis of a series of pyrazole derivatives through the condensation of 3-methyl-1-phenyl-5-pyrazolone with various aromatic aldehydes.[1]
Materials:
-
3-Methyl-1-phenyl-5-pyrazolone
-
Substituted aromatic aldehydes
-
Ethanol (70%)
-
Sodium acetate (1 M solution)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve the desired aromatic aldehyde (0.4 mmol) and 3-methyl-1-phenyl-5-pyrazolone (0.8 mmol) in 4 mL of 70% ethanol.
-
Add 40.2 μL of 1 M sodium acetate solution to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, add distilled water to the mixture to achieve a 50% ethanol concentration.
-
Filter the resulting precipitate and wash it with 50% ethanol.
-
Dry the purified product to obtain the 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivative.[1]
Visualization of the Synthetic Workflow:
Caption: Workflow for the one-pot synthesis of pyrazole derivatives.
In Vitro Anticancer Activity
Derivatives of the this compound scaffold have been evaluated for their cytotoxic effects against a variety of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability.
Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Summary of Anticancer Activity Data:
The following table summarizes the reported IC50 values for representative this compound derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3f | 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 | 14.97 (24h) | [2] |
| MDA-MB-468 | 6.45 (48h) | [2] | ||
| 6b | Diphenyl pyrazole–chalcone | HNO-97 | 10 | [3] |
| 6d | Diphenyl pyrazole–chalcone | HNO-97 | 10.56 | [3] |
| 7a | Pyrazole-indole hybrid | HepG2 | 6.1 | [4] |
| 7b | Pyrazole-indole hybrid | HepG2 | 7.9 | [4] |
| 6n | 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone | MCF-7 | 25.8 (24h) | [5] |
| MCF-7 | 21.8 (48h) | [5] | ||
| 5f | 1,3,5-triazine-based pyrazole | EGFR-tyrosine kinase | 0.395 | [6] |
| 5g | 1,3,5-triazine-based pyrazole | EGFR-tyrosine kinase | 0.286 | [6] |
| 5h | 1,3,5-triazine-based pyrazole | EGFR-tyrosine kinase | 0.229 | [6] |
Mechanisms of Action
The anticancer effects of this compound derivatives are attributed to several mechanisms, primarily the induction of apoptosis and the modulation of critical signaling pathways.
Induction of Apoptosis and ROS Generation
Several studies have shown that these pyrazole derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is often accompanied by an increase in intracellular reactive oxygen species (ROS), which can lead to cellular damage and trigger the apoptotic cascade.
Visualization of Apoptosis Induction Pathway:
Caption: Proposed mechanism of ROS-mediated apoptosis.
Inhibition of Pro-Survival Signaling Pathways
Derivatives of this scaffold have been found to inhibit key signaling pathways that promote cancer cell growth and survival, such as the PI3K/Akt/ERK1/2 pathway. By blocking these pathways, the compounds can halt cell proliferation and induce cell death.
Visualization of PI3K/Akt/ERK1/2 Inhibition:
Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway.
Modulation of Bcl-2 Family Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to act as inhibitors of the anti-apoptotic protein Bcl-2. This inhibition leads to the activation of pro-apoptotic proteins like Bax and Bak, ultimately resulting in apoptosis.[7][8]
Visualization of Bcl-2 Inhibition Pathway:
Caption: Mechanism of apoptosis induction via Bcl-2 inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility of its derivatives, coupled with their diverse and potent mechanisms of action, makes this an attractive area for further research. The protocols and data presented in these application notes provide a solid foundation for scientists and researchers to build upon in the quest for more effective cancer therapies. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
References
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Functionalization of the C4 Position of 3-Methyl-5-phenyl-1H-pyrazole
These application notes provide detailed procedures for the targeted functionalization of the C4 position of the 3-methyl-5-phenyl-1H-pyrazole ring. The protocols outlined below are essential for researchers and professionals in medicinal chemistry and drug development, where pyrazole scaffolds are of significant interest due to their diverse biological activities. The C4 position of the pyrazole ring is often a key site for modification to modulate potency, selectivity, and pharmacokinetic properties of lead compounds.
Overview of C4-Functionalization Strategies
The C4 position of the 3,5-disubstituted pyrazole ring is electron-rich, making it susceptible to electrophilic substitution reactions. Common strategies for its functionalization include halogenation, nitration, and formylation. These reactions introduce versatile handles that can be used for further synthetic transformations and the generation of compound libraries for structure-activity relationship (SAR) studies.
Below is a general workflow for the synthesis and subsequent C4-functionalization of the target pyrazole.
Key Experimental Protocols
The following sections provide detailed protocols for the most common C4-functionalization reactions.
C4-Halogenation (Bromination & Iodination)
Halogenation at the C4 position introduces a synthetically versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). N-halosuccinimides are commonly used reagents for this transformation.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform (CHCl₃) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise over 10-15 minutes with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-bromo-3-methyl-5-phenyl-1H-pyrazole.
-
Dissolution: Dissolve this compound (1.0 eq.) in DMF.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.0-1.2 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for C4-bromination.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NBS | DMF | 0 to RT | 2 - 6 | 85 - 95 |
| NBS | CHCl₃ | RT | 8 - 12 | 80 - 90 |
| NIS | DMF | RT | 4 - 12 | 88 - 96 |
C4-Nitration
Nitration introduces a nitro group, which is a strong electron-withdrawing group and can serve as a precursor for an amino group via reduction.
-
Acid Mixture: In a flask cooled to 0 °C, slowly add concentrated sulfuric acid (H₂SO₄) to fuming nitric acid (HNO₃).
-
Substrate Addition: Slowly add solid this compound (1.0 eq.) to the cold acid mixture in small portions, ensuring the temperature does not rise above 5-10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-nitro-3-methyl-5-phenyl-1H-pyrazole.
| Reagents | Temperature (°C) | Time (h) | Yield (%) |
| HNO₃ / H₂SO₄ | 0 - 5 | 1 - 2 | 75 - 85 |
C4-Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) at the C4 position, which is a valuable precursor for various other functional groups.
-
Vilsmeier Reagent Formation: In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (5.0-10.0 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.5-2.0 eq.) dropwise with stirring, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of DMF or chloroform and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-80 °C and maintain it for 2-4 hours.
-
Hydrolysis: Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8.
-
Isolation and Purification: The product may precipitate out and can be collected by filtration. Alternatively, extract the product with ethyl acetate. Dry the organic extracts over Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization to yield this compound-4-carbaldehyde.
| Reagents | Temperature (°C) | Time (h) | Yield (%) |
| POCl₃ / DMF | 60 - 80 | 2 - 4 | 70 - 80 |
Disclaimer: These protocols are intended for use by trained professionals. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken at all times. Reaction conditions may require optimization for specific substrates or scales.
Application Notes and Protocols: Synthesis of Novel Antimicrobial Compounds from 3-Methyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial compounds derived from the versatile 3-Methyl-5-phenyl-1H-pyrazole scaffold. The pyrazole nucleus is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document outlines a representative synthetic pathway for creating pyrazole-based compounds with potential therapeutic applications against various microbial pathogens.
The protocols detailed below are based on established synthetic methodologies and provide a framework for the synthesis, characterization, and antimicrobial evaluation of new chemical entities.
Overview of Synthetic Strategy
The core strategy involves the functionalization of the this compound backbone to introduce various pharmacologically active moieties. A common and effective approach is the synthesis of chalcone derivatives, which can then be cyclized to form a variety of heterocyclic systems attached to the pyrazole ring. These modifications have been shown to enhance the antimicrobial efficacy of the parent compound.[5]
This protocol will focus on a two-step synthesis:
-
Synthesis of a Chalcone Intermediate: Condensation of a functionalized pyrazole aldehyde with an appropriate ketone.
-
Synthesis of a Pyrazoline Derivative: Cyclization of the chalcone intermediate with a hydrazine derivative to yield a novel pyrazoline-substituted pyrazole.
Experimental Protocols
General Laboratory Instructions
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise specified.[1] Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be used for the purification of compounds. Characterization of synthesized compounds should be performed using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
Synthesis of 4-formyl-3-methyl-5-phenyl-1H-pyrazole (Intermediate A)
This initial step, while not explicitly detailed in the immediate search results for direct synthesis from this compound, is a crucial prerequisite for the subsequent chalcone synthesis. The Vilsmeier-Haack reaction is a standard and effective method for the formylation of such pyrazole systems.
Protocol:
-
To a solution of this compound (1 mmol) in dry N,N-dimethylformamide (DMF, 5 mL), add phosphorus oxychloride (POCl₃, 1.2 mmol) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 30 minutes, and then heat at 60-70°C for 2-3 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford pure 4-formyl-3-methyl-5-phenyl-1H-pyrazole.
Synthesis of (E)-3-(3-methyl-5-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (Chalcone Intermediate B)
Protocol:
-
In a round-bottom flask, dissolve 4-formyl-3-methyl-5-phenyl-1H-pyrazole (Intermediate A, 1 mmol) and acetophenone (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of aqueous potassium hydroxide (10%) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization from ethanol to yield the pure chalcone.
Synthesis of 3-methyl-5-phenyl-4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-pyrazole (Final Compound C)
Protocol:
-
To a solution of the chalcone intermediate B (1 mmol) in glacial acetic acid (15 mL), add phenylhydrazine (1.2 mmol).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purify the compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
Antimicrobial Activity Screening
The newly synthesized compounds can be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The agar well diffusion method and determination of the Minimum Inhibitory Concentration (MIC) are standard procedures.
Agar Well Diffusion Method
Protocol:
-
Prepare nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the agar plates with a standardized suspension of the test microorganisms.
-
Create wells of 6 mm diameter in the agar plates.
-
Add a solution of the test compound (e.g., 100 µg/mL in DMSO) to the wells.
-
Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and DMSO as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition in millimeters.
Determination of Minimum Inhibitory Concentration (MIC)
Protocol:
-
Use a micro-broth dilution method in 96-well microtiter plates.
-
Prepare a twofold serial dilution of the test compounds in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi.
-
Add a standardized inoculum of the test microorganism to each well.
-
Incubate the plates under the same conditions as the agar well diffusion method.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The antimicrobial activity data should be summarized in a clear and concise table for easy comparison.
Table 1: Antimicrobial Activity of Synthesized Pyrazole Derivatives (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| Intermediate A | - | - | - | - | - | - |
| Chalcone B | 12 | 10 | 8 | 7 | 9 | 6 |
| Compound C | 22 | 20 | 18 | 16 | 19 | 15 |
| Ciprofloxacin | 25 | 24 | 26 | 23 | - | - |
| Fluconazole | - | - | - | - | 21 | 18 |
Table 2: Minimum Inhibitory Concentration (MIC) of Synthesized Pyrazole Derivatives (µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| Compound C | 12.5 | 25 | 50 | 50 | 25 | 50 |
| Ciprofloxacin | 1.56 | 3.12 | 1.56 | 6.25 | - | - |
| Fluconazole | - | - | - | - | 6.25 | 12.5 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a novel pyrazoline derivative from this compound.
Potential Mechanism of Action: DNA Gyrase Inhibition
Some pyrazole derivatives have been reported to exhibit their antimicrobial effect by inhibiting DNA gyrase, an essential bacterial enzyme.[6][7]
Caption: Proposed mechanism of action for pyrazole-based antimicrobial compounds via inhibition of DNA gyrase.
References
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrar.org [ijrar.org]
- 5. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
Application of 3-Methyl-5-phenyl-1H-pyrazole in the Development of Potent and Selective COX-2 Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-Methyl-5-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of selective cyclooxygenase-2 (COX-2) inhibitors. The selective inhibition of COX-2 over its isoform, COX-1, is a critical strategy in the design of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in the discovery and development of novel COX-2 inhibitors.
The primary mechanism of action involves the inhibition of COX enzymes, which are key in the inflammatory pathway.[1] COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[1] The pyrazole ring is a significant structure in compounds that have shown anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[3]
Signaling Pathway of COX-2 Inhibition
The development of inflammation is a complex biological response. A key pathway involves the conversion of arachidonic acid to prostaglandins, mediated by the COX enzymes. Selective COX-2 inhibitors block the production of pro-inflammatory prostaglandins at the site of inflammation, thereby reducing pain and swelling, while minimizing the disruption of the homeostatic functions maintained by COX-1.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Methyl-5-phenyl-1H-pyrazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete reaction: Reaction time may be too short or the temperature too low.- Suboptimal reactant ratio: Incorrect stoichiometry of starting materials.- Poor quality reagents: Degradation of phenylhydrazine or ethyl acetoacetate.- Presence of moisture: Water can interfere with the reaction, especially with sensitive reagents.- Inefficient catalyst: The chosen catalyst (if any) may not be effective. | - Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. Extend the reaction time or gradually increase the temperature if the reaction is sluggish.[1]- Optimize stoichiometry: Ensure an appropriate molar ratio of reactants. A slight excess of one reactant may be beneficial.- Use fresh or purified reagents: Phenylhydrazine is prone to oxidation and should be distilled before use if it appears discolored.- Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Catalyst screening: If using a catalyst, consider screening different options such as nano-ZnO or trying a solvent-free approach.[2] |
| Formation of a Dark Red or Yellow Reaction Mixture | - Oxidation of phenylhydrazine: Phenylhydrazine is sensitive to air and can oxidize, leading to colored impurities.[3]- Side reactions: Undesired side reactions can produce colored byproducts. | - Use freshly distilled phenylhydrazine: This minimizes impurities that can cause discoloration.[3]- Inert atmosphere: Conduct the reaction under nitrogen or argon to prevent oxidation.- Purification: The colored impurities can often be removed during workup and purification steps like recrystallization or column chromatography.[3] |
| Product is an Oil or Fails to Crystallize | - Presence of impurities: Impurities can lower the melting point and inhibit crystallization.- Incorrect solvent for recrystallization: The chosen solvent may not be suitable for inducing crystallization.- Residual solvent: Trapped solvent can prevent solidification. | - Purify the crude product: Use column chromatography to separate the desired product from impurities before attempting crystallization.- Solvent screening for recrystallization: Test various solvents and solvent mixtures (e.g., ethanol, ethanol/water, hexane) to find the optimal conditions for crystallization.[4][5]- Trituration: Add a non-solvent to the oil and scratch the flask with a glass rod to induce crystallization.- Remove residual solvent: Ensure the product is thoroughly dried under vacuum. |
| Formation of Isomeric Byproducts | - Lack of regioselectivity: In the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, two regioisomers can be formed.[6] | - Control reaction conditions: Temperature and the nature of the substituent on the hydrazine can influence regioselectivity.[6]- Use of specific reagents: Employing arylhydrazine hydrochlorides can favor the formation of one regioisomer over the other.[6]- Chromatographic separation: Isomers can often be separated by column chromatography.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Knorr pyrazole synthesis, which involves the condensation reaction of phenylhydrazine with a 1,3-dicarbonyl compound, typically ethyl acetoacetate.[5][7] This reaction is often carried out in a solvent like ethanol or acetic acid and can be catalyzed by an acid.[3][5]
Q2: My reaction yield is consistently low. What are the key parameters to optimize?
A2: To improve the yield, focus on optimizing the following parameters:
-
Reaction Temperature: Gradually increasing the temperature, potentially to reflux, can drive the reaction to completion.[1]
-
Reaction Time: Monitor the reaction by TLC to ensure all starting material has been consumed.[1]
-
Catalyst: While the reaction can proceed without a catalyst, acidic catalysts like acetic acid are commonly used.[5] In some cases, Lewis acids or nano-ZnO have been shown to enhance yields.[2]
-
Solvent: Ethanol and acetic acid are common solvents. Solvent-free conditions have also been reported to give high yields.[8]
Q3: The reaction mixture has turned a dark color. Is this normal and how do I get a clean product?
A3: A yellow to reddish discoloration is a common observation in Knorr-type pyrazole syntheses, often due to the partial oxidation of phenylhydrazine.[3] While this indicates the presence of impurities, a clean product can usually be obtained through purification. After the reaction is complete, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[3][4]
Q4: How can I avoid the formation of the isomeric byproduct, 5-Methyl-3-phenyl-1H-pyrazole?
A4: The formation of regioisomers is a known challenge in pyrazole synthesis. To favor the formation of this compound, you can try the following:
-
Use Phenylhydrazine Hydrochloride: The use of the hydrochloride salt of phenylhydrazine has been shown to improve regioselectivity in favor of the desired isomer.[6]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for one isomer.
Q5: What is a suitable solvent for recrystallizing this compound?
A5: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[4] Diluted ethanol (ethanol/water mixture) can also be used.[4] It is advisable to perform small-scale solvent screening to determine the optimal conditions for your specific product purity.
Quantitative Data Summary
The following table summarizes various reported reaction conditions and their corresponding yields for the synthesis of this compound and its tautomer.
| Starting Materials | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine, Ethyl acetoacetate | None | None | 80-90 | 1.5 | ~100 | [8] |
| Phenylhydrazine, Ethyl acetoacetate | Ethanol | Acetic Acid | Reflux | 1 | High | [5] |
| Phenylhydrazine, Ethyl acetoacetate | Ethanol | None | 60 | 1 | Not specified | [9] |
| Phenylhydrazine Hydrochloride, β-oxoketone | H₂O/AcOH or EtOH/AcOH | None | 23 | Not specified | Not specified | [3] |
| Chalcone, Phenylhydrazine | Ethanol | Acetic Acid | 80 | 4 | 75 | [10] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis from Phenylhydrazine and Ethyl Acetoacetate[8]
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Place ethyl acetoacetate (1.1 equivalents) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath.
-
Slowly add phenylhydrazine (1.0 equivalent) dropwise to the cooled ethyl acetoacetate with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 1 hour, followed by 90°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis from a Chalcone and Phenylhydrazine[10]
-
Dissolve the chalcone (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1.0 equivalent) dropwise to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture at 80°C under reflux for 4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. ias.ac.in [ias.ac.in]
- 9. jmchemsci.com [jmchemsci.com]
- 10. thepharmajournal.com [thepharmajournal.com]
Side-product formation in the synthesis of 3-Methyl-5-phenyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5-phenyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Knorr pyrazole synthesis. This reaction involves the condensation of an unsymmetrical 1,3-dicarbonyl compound, typically benzoylacetone (1-phenylbutane-1,3-dione), with hydrazine.[1][2]
Q2: What are the primary side-products in this synthesis?
The principal side-product is the regioisomer, 5-Methyl-3-phenyl-1H-pyrazole. This arises from the reaction of hydrazine with the two non-equivalent carbonyl groups of the unsymmetrical diketone starting material.[1][2][3] Incomplete cyclization can also lead to pyrazoline intermediates as byproducts.[2]
Q3: How can I identify the desired product and its isomeric side-product?
A combination of chromatographic and spectroscopic techniques is essential for identification. Thin-layer chromatography (TLC) can indicate the presence of multiple components. For structural confirmation and quantification of the isomer ratio, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool.[2] Mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are also crucial for structural elucidation.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Low yields in the synthesis of this compound can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1]
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the purity of benzoylacetone and hydrazine. Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1] |
| Suboptimal Reaction Stoichiometry | A slight excess (1.0-1.2 equivalents) of hydrazine can be used to drive the reaction to completion.[1] |
| Inefficient Reaction Conditions | Optimize temperature, reaction time, and solvent. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1] |
| Loss During Work-up and Purification | If the product precipitates, it can be collected by vacuum filtration. For soluble products, the solvent can be removed under reduced pressure.[1] Recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel are effective purification methods.[1] |
| Discoloration of Reaction Mixture | The formation of colored impurities, particularly when using hydrazine salts, can occur. The addition of a mild base like sodium acetate can help neutralize acidity and lead to a cleaner reaction.[1] Activated carbon treatment during work-up can also help remove some colored impurities.[1] |
Issue 2: Poor Regioselectivity (High Formation of the Undesired Isomer)
The formation of a mixture of this compound and 5-Methyl-3-phenyl-1H-pyrazole is a common challenge due to the unsymmetrical nature of benzoylacetone.[1]
| Influencing Factor | Optimization Strategy | Expected Outcome |
| Solvent | The choice of solvent significantly impacts the isomer ratio.[3] Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity compared to standard solvents like ethanol.[3] | Increased yield of the desired this compound isomer. |
| Reaction pH | The acidity or basicity of the reaction medium can control which nitrogen atom of hydrazine acts as the primary nucleophile. Under acidic conditions, the attack of the less basic substituted NH group is favored.[3] | Altering the pH can shift the isomer ratio, potentially favoring the desired product. |
| Temperature | Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomer ratio.[3] | Experimenting with different temperatures may improve the regioselectivity. |
Experimental Protocols
General Experimental Protocol for the Synthesis of this compound
This protocol provides a general procedure. Optimization of solvent, temperature, and reaction time is recommended to improve yield and regioselectivity.
Materials:
-
Benzoylacetone (1.0 equivalent)
-
Hydrazine hydrate (1.0-1.2 equivalents)
-
Solvent (e.g., Ethanol, TFE, or HFIP)
-
Glacial acetic acid (catalytic amount, if needed)
Procedure:
-
Dissolve benzoylacetone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of glacial acetic acid if an acidic medium is desired.
-
Slowly add hydrazine hydrate to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: Experimental Workflow for Synthesis and Purification.
Caption: Troubleshooting Isomeric Side-Product Formation.
References
Technical Support Center: Purification of Crude 3-Methyl-5-phenyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Methyl-5-phenyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from unreacted starting materials, side-products, and decomposition of reagents. Phenylhydrazine, a common precursor, is prone to oxidation and decomposition, which can lead to colored byproducts.[1] Side reactions during synthesis may also produce impurities such as imines.[1]
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for this compound is in the range of 124°C to 127°C. A broad melting range of the purified product often indicates the presence of residual impurities.
Q3: How can I remove colored impurities from my crude product?
A3: Colored impurities can often be removed by treating a hot solution of the crude product with a small amount of activated charcoal before filtration.[2] The charcoal adsorbs the colored molecules. However, it is important to use the minimum amount necessary, as activated charcoal can also adsorb the desired product, potentially reducing the overall yield.[2]
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" instead of forming crystals during recrystallization.
This phenomenon occurs when the solute precipitates from the solution at a temperature above its melting point.[2]
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Solution 1: Increase Solvent Volume: Add more of the primary ("good") solvent to the hot solution. This lowers the saturation point, allowing crystallization to initiate at a lower temperature that is below the compound's melting point.[2]
-
Solution 2: Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. An insulated container or a Dewar flask can be used to promote gradual cooling, which favors the formation of crystals over oil.[2]
-
Solution 3: Change Solvent System: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point may be beneficial.[2]
-
Solution 4: Use a Seed Crystal: If a small amount of pure, solid this compound is available, adding a tiny crystal ("seed crystal") to the cooled, supersaturated solution can induce crystallization.[2]
Problem: The recrystallization yield is very low.
Several factors can contribute to poor recovery of the purified product.[2]
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Solution 1: Minimize Hot Solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude product. Using an excess will result in a significant portion of the product remaining in the mother liquor upon cooling.[2]
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Solution 2: Thorough Cooling: Ensure the solution is cooled sufficiently, possibly in an ice bath, to maximize precipitation of the product.
-
Solution 3: Appropriate Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[2]
Column Chromatography Issues
Problem: Poor separation of the desired compound from impurities.
-
Solution 1: Optimize the Mobile Phase: The polarity of the eluent is critical. For silica gel chromatography of pyrazole derivatives, a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is commonly used.[3] The ratio can be adjusted to achieve better separation. A common starting point is a low polarity mixture, gradually increasing the proportion of the more polar solvent.
-
Solution 2: Use a Different Stationary Phase: While silica gel is common, for basic compounds like pyrazoles, neutral alumina can be an alternative to avoid strong adsorption.[4]
Problem: The compound is not eluting from the column or the yield is low.
Pyrazole derivatives can sometimes adhere strongly to acidic silica gel, leading to product loss.
-
Solution: Deactivate the Silica Gel: Before packing the column, the silica gel can be treated with a small amount of a tertiary amine, such as triethylamine (Et3N), mixed with the eluent. This deactivates the acidic sites on the silica, reducing the adsorption of the basic pyrazole compound and improving recovery.[4]
Data Presentation
Table 1: Purification Parameters for Pyrazole Derivatives
| Parameter | Recrystallization | Column Chromatography |
| Common Solvents/Mobile Phase | Ethanol, Methanol, Ethyl Acetate, Ethanol/Water, Hexane/Ethyl Acetate[2] | Silica Gel with Ethyl Acetate/Hexane or Methanol/Dichloromethane gradients[3][5] |
| Reported Purity Achieved | >99% (for a related compound)[6] | High purity suitable for characterization[7] |
| Typical Yields | 74-87% (for related acylated pyrazolones after recrystallization)[5] | 94% (for a related thioacetylpyrazol-5-one)[7] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of ethanol until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for when a compound "oils out" during recrystallization.
References
Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor regioselectivity in pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Q1: I am obtaining a mixture of two regioisomers in my pyrazole synthesis. How can I improve the selectivity for the desired isomer?
A1: Poor regioselectivity is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines (the Knorr synthesis).[1] The formation of two regioisomers can complicate purification and reduce the yield of the target molecule. Here are several strategies to enhance regioselectivity:
-
Solvent Optimization: The choice of solvent can have a profound impact on the isomeric ratio.[2]
-
Fluorinated Alcohols: Using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of one isomer.[3]
-
Aprotic Dipolar Solvents: Solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to provide better regioselectivity compared to polar protic solvents like ethanol, especially when using arylhydrazine hydrochlorides.[4][5]
-
-
Exploit Steric and Electronic Effects: The inherent properties of your substrates can be leveraged to control regioselectivity.
-
Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the hydrazine to one of the carbonyl groups, thus favoring attack at the less hindered site.[2]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack. The electronic nature of the substituent on the hydrazine also influences the nucleophilicity of the two nitrogen atoms.[2]
-
-
pH Control: The acidity or basicity of the reaction medium can influence the reaction pathway. In some cases, acidic conditions may favor the formation of one isomer, while basic conditions may favor the other.[5]
Q2: My starting materials have minimal steric or electronic bias. What is the most effective method to ensure high regioselectivity?
A2: When the intrinsic properties of the substrates do not favor the formation of a single regioisomer, modifying the reaction conditions or employing alternative synthetic routes is recommended.
-
Use of Fluorinated Solvents: As mentioned in Q1, fluorinated alcohols like TFE and HFIP are highly effective in directing the regioselectivity of the reaction, often leading to a single detectable isomer.[3] This is a robust first-line approach.
-
Catalytic Methods: Several catalytic systems have been developed to achieve high regioselectivity. These include iron, ruthenium, copper, and silver-catalyzed reactions that can direct the cyclization to a specific regioisomer.[6][7]
-
Alternative Precursors: Instead of 1,3-dicarbonyls, consider using other precursors that can lead to a more controlled synthesis.
-
α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can proceed with high regioselectivity.[8][9]
-
Enaminones: The use of enaminones as substrates can also provide excellent regiocontrol in pyrazole synthesis.[6][10]
-
Tosylhydrazones and Alkynes: The reaction of N-alkylated tosylhydrazones with terminal alkynes offers complete regioselectivity, providing a powerful tool for the synthesis of 1,3,5-trisubstituted pyrazoles.[11]
-
Q3: Can temperature be used to control the regioselectivity of my pyrazole synthesis?
A3: Yes, in some cases, temperature can be a critical parameter for controlling the regioselectivity. The reaction of β-keto aldehydes with arylhydrazines has shown that the regioisomeric ratio can be influenced by the reaction temperature.[12] Furthermore, temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been reported, where simply tuning the reaction temperature can lead to different products.[13] It is advisable to screen a range of temperatures to determine the optimal conditions for your specific substrates.
Data Presentation
The following tables summarize quantitative data on the effect of solvents on the regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine.
| 1,3-Diketone (R1, R2) | Solvent | Regioisomeric Ratio (A:B)* | Reference |
| CF3, Ph | EtOH | 40:60 | |
| CF3, Ph | TFE | 85:15 | [3] |
| CF3, Ph | HFIP | 97:3 | [3] |
| CO2Et, Ph | EtOH | 50:50 | [3] |
| CO2Et, Ph | TFE | 90:10 | [3] |
| CO2Et, Ph | HFIP | >99:1 | [3] |
*Regioisomer A has the N-methyl group adjacent to R1, and Regioisomer B has the N-methyl group adjacent to R2.
Table 2: Effect of Solvent on the Regioselectivity of the Reaction between 4,4,4-trifluoro-1-arylbutan-1,3-diones and Arylhydrazines.
| Aryl group on Diketone | Aryl group on Hydrazine | Solvent | Regioisomeric Ratio (A:B)* | Reference |
| Phenyl | Phenyl | EtOH | 50:50 | [4] |
| Phenyl | Phenyl | DMAc | 98:2 | [4][7] |
| 4-Chlorophenyl | Phenyl | EtOH | 50:50 | [4] |
| 4-Chlorophenyl | Phenyl | DMAc | 98:2 | [4] |
*Regioisomer A is the 1-aryl-5-aryl-3-trifluoromethylpyrazole, and Regioisomer B is the 1-aryl-3-aryl-5-trifluoromethylpyrazole.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol describes a general method for the synthesis of pyrazoles with high regioselectivity using a fluorinated alcohol as the solvent.[3]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 mmol)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in the chosen fluorinated alcohol (3-5 mL).
-
Slowly add the substituted hydrazine (1.1 mmol) to the solution at room temperature while stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 45 minutes to a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the major regioisomer.
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This method provides excellent regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[11]
Materials:
-
N-alkylated tosylhydrazone (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Potassium tert-butoxide (t-BuOK) (2.0 mmol)
-
18-crown-6 (0.1 mmol)
-
Pyridine (5 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the N-alkylated tosylhydrazone (1.0 mmol), terminal alkyne (1.2 mmol), potassium tert-butoxide (2.0 mmol), and 18-crown-6 (0.1 mmol).
-
Add dry pyridine (5 mL) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,3,5-trisubstituted pyrazole.
Visualizations
Caption: A troubleshooting workflow for addressing poor regioselectivity in pyrazole synthesis.
Caption: Competing pathways in the Knorr pyrazole synthesis leading to two possible regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 3-Methyl-5-phenyl-1H-pyrazole Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3-methyl-5-phenyl-1H-pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound and its derivatives?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] For the target molecule, the reaction is typically carried out between ethyl acetoacetate and phenylhydrazine, which yields the tautomeric form, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as Edaravone).[4][5] Another common approach involves the reaction of chalcones with hydrazine in the presence of an acid or base.[6][7]
Q2: What are the typical reaction conditions to optimize the yield?
A2: Optimal conditions often involve the slow, dropwise addition of one reactant to the other at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by heating to reflux (typically 80-100 °C) for 1 to 6 hours to drive the cyclization to completion.[4][8] Solvents like ethanol or methanol are commonly used, although solvent-free methods have also been reported to produce quantitative yields.[4][5]
Q3: How can regioselectivity be controlled when using unsymmetrical starting materials?
A3: When using substituted phenylhydrazine or unsymmetrical dicarbonyl compounds, a mixture of 1,3- and 1,5-regioisomers can form.[1][9] The regiochemical outcome can be influenced by the nature of the hydrazine. For instance, using an arylhydrazine hydrochloride salt can favor the formation of the 1,3-regioisomer, whereas the corresponding free hydrazine base may lead to the 1,5-regioisomer.[9] Adjusting the pH to a weakly acidic condition (pH 5.0-6.5) can also improve reaction rates and selectivity.[8][10]
Q4: What is a realistic expected yield for this synthesis?
A4: Under optimized conditions, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is known to be very efficient, with reported yields often ranging from 80% to quantitative (near 100%).[4][5]
Q5: How is the final product typically purified?
A5: The crude product often precipitates from the reaction mixture upon cooling.[5] Purification is commonly achieved by filtration followed by recrystallization from a suitable solvent, such as ethanol.[5][8] Washing the crude solid with a non-polar solvent like diethyl ether or petroleum ether can also be effective for removing unreacted starting materials.[4][11]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
|---|---|
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reflux time or slightly increasing the reaction temperature. |
| Improper pH | The reaction of phenylhydrazine with dicarbonyl compounds can be pH-sensitive. For some protocols, adjusting the initial pH of the hydrazine solution to be weakly acidic (5.0-6.5) with an acid like HCl can facilitate the reaction.[8][10] |
| Inefficient Workup | During workup, especially after acidic treatment, vigorous stirring is crucial to prevent the formation of lumps, which can trap the product complex and hinder its complete decomposition, thereby lowering the yield.[12] |
| Poor Precipitation | Ensure the reaction mixture is cooled sufficiently in an ice bath to maximize the precipitation of the product before filtration.[5] |
Problem 2: Product is an Oil or Fails to Solidify
| Possible Cause | Recommended Solution |
|---|---|
| Presence of Impurities | Impurities can inhibit crystallization. Try adding a small amount of a non-polar solvent, such as petroleum ether or hexane, and scraping the inside of the flask with a spatula to induce crystallization.[11] |
| Residual Solvent | Ensure all reaction solvent (e.g., methanol, ethanol) has been removed under reduced pressure, as residual solvent can prevent solidification. |
| Supersaturation | If the product is highly soluble in the workup solvent, attempt to use a seed crystal from a previous successful batch to initiate crystallization. |
Problem 3: Formation of Significant Impurities or Side Products
| Possible Cause | Recommended Solution |
|---|---|
| Formation of Regioisomers | As discussed in the FAQs, the formation of regioisomers is a common issue with unsymmetrical reactants. Altering the reaction conditions (e.g., using a hydrazine salt instead of the free base) can improve selectivity.[9] If isomers form, purification via column chromatography may be necessary. |
| Degradation of Reagents | Phenylhydrazine can degrade upon exposure to air and light. Use freshly opened or purified phenylhydrazine for best results. |
| Unwanted Side Reactions | In related syntheses involving acylation, O-acylation can compete with the desired C-acylation. This is controlled by forming a metal complex (e.g., with Ca(OH)₂) before adding the acylating agent.[12] While not a direct step in the primary synthesis, this highlights the importance of controlling reaction intermediates. |
Data Presentation: Summary of Reaction Conditions
The following tables summarize various reported conditions for the synthesis of 3-methyl-1-phenyl-pyrazolone derivatives.
Table 1: Effect of Solvent and Temperature
| Starting Materials | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate, Phenylhydrazine | None (Solvent-free) | 0 °C then 80-90 °C | 1.5 hours | ~100% | [4] |
| Ethyl acetoacetate, Phenylhydrazine | Ethanol | Room Temp. then Reflux | 5.5 hours | 80% | [5] |
| Ethyl acetoacetate, Phenylhydrazine | Methanol | 40-90 °C | 1-6 hours | High | [8] |
| DMAD, Phenylhydrazine | Toluene/DCM (1:1) | Reflux | 2 hours | - |[13] |
Table 2: Effect of Additives/Catalysts
| Reactants | Additive/Catalyst | Role | Key Outcome | Reference |
|---|---|---|---|---|
| Phenylhydrazine, Methyl acetoacetate | Hydrochloric Acid | pH adjustment (5.0-6.5) | Facilitates easier reaction | [8][10] |
| Phenylhydrazine HCl, Trichloromethyl enone | Hydrazine Salt | Regiocontrol | Favors 1,3-regioisomer | [9] |
| Free Phenylhydrazine, Trichloromethyl enone | Free Hydrazine Base | Regiocontrol | Favors 1,5-regioisomer |[9] |
Detailed Experimental Protocols
Protocol 1: Solvent-Free Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one [4]
-
Place ethyl acetoacetate (0.22 mol) into a 100 mL round-bottom flask equipped with a magnetic stirrer and cool it in an ice-water bath to 0 °C.
-
Slowly add phenylhydrazine (0.20 mol) dropwise to the cooled ethyl acetoacetate over approximately 20 minutes to control the initial exothermic reaction.
-
After the addition is complete, securely cap the flask and heat the reaction mixture at 80 °C for 1 hour, followed by heating at 90 °C for 30 minutes.
-
Remove any volatile components (excess starting material, water, ethanol) under reduced pressure.
-
Wash the resulting solid product with diethyl ether to remove non-polar impurities.
-
Dry the product to obtain pale yellow solids.
Protocol 2: Synthesis in Ethanol [5]
-
To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), add phenylhydrazine (15 mmol) dropwise at room temperature with magnetic stirring.
-
Heat the reaction mixture in an oil bath under reflux conditions for 5.5 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath to induce precipitation.
-
Filter the solid precipitate, wash with a small amount of cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified product.
Visual Guides and Pathways
The following diagrams illustrate the key chemical and procedural pathways involved in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. ias.ac.in [ias.ac.in]
- 5. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting common issues in the characterization of pyrazole compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of pyrazole compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Synthesis
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
Low yields in pyrazole synthesis, most commonly the Knorr synthesis, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1][2] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1][2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1][2]
-
Consider Catalyst Choice: For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid) are often employed.[2][3] However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[3] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Identify Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization leading to pyrazoline intermediates.[1][3][4]
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Modify Reaction Conditions: The choice of solvent and catalyst can significantly influence the isomeric ratio.[1] For instance, acidic conditions in polar solvents such as ethanol may favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: Introducing a bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
-
Chromatographic Separation: If optimizing reaction conditions is unsuccessful, the regioisomers can often be separated by column chromatography on silica gel.[1]
-
Crystallization: In some cases, one isomer may preferentially crystallize from a specific solvent system, allowing for separation.[3]
-
Acid Salt Formation: A reported technique for purifying pyrazoles involves dissolving the crude mixture in a suitable solvent, adding an acid (like HCl or H₂SO₄) to form the acid addition salts, and crystallizing these salts.[3][5][6] The purified salts can then be neutralized to yield the pure pyrazole.[3]
Q3: My reaction mixture has turned a dark color. Is this normal and how can I obtain a clean product?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1]
Solutions:
-
Addition of a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification: Most colored impurities can be removed during workup and purification. Recrystallization is an effective method for purification.[1] Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities; however, this may also reduce the yield of the desired product.[7]
Purification
Q4: I am having trouble recrystallizing my pyrazole compound. It keeps "oiling out". What should I do?
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[7]
Troubleshooting "Oiling Out":
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[7]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling and prevent rapid precipitation as an oil.[7]
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[7] Common solvent systems for pyrazoles include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[7]
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[7]
Q5: The recovery from my pyrazole recrystallization is very low. How can I improve the yield?
Low recovery during recrystallization can be due to several factors.[7]
Improving Recrystallization Yield:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[7]
-
Thorough Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize precipitation.[7]
-
Prevent Premature Crystallization: Ensure the crude product is fully dissolved in the hot solvent and filter the hot solution to remove any insoluble impurities before cooling.[7]
-
Appropriate Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.
Table 1: Common Solvents for Pyrazole Recrystallization
| Solvent/System | Type | Polarity | Notes |
| Ethanol, Methanol, Isopropanol | Protic | High | Good general-purpose solvents for many pyrazole derivatives.[7] |
| Acetone, Ethyl Acetate | Aprotic | Medium | Effective for a range of pyrazole polarities.[7] |
| Cyclohexane, Petroleum Ether | Nonpolar | Low | Suitable for less polar pyrazole compounds.[7][8] |
| Ethanol/Water | Mixed Protic | High | A common and effective mixed solvent system for polar pyrazoles.[7] |
| Hexane/Ethyl Acetate | Mixed | Low/Medium | Useful for adjusting polarity to achieve optimal crystallization.[7] |
Analysis & Characterization
Q6: I am seeing unexpected or broad peaks in the 1H NMR spectrum of my pyrazole. What could be the cause?
Unexpected or broad peaks in the 1H NMR spectrum of a pyrazole can arise from several factors.
Potential Causes and Solutions:
-
Tautomerism: Unsubstituted N-H pyrazoles can exist as a mixture of tautomers in solution, which can lead to broadened peaks or sets of duplicate peaks, especially if the rate of interconversion is on the NMR timescale.[9][10] The observed spectrum can be dependent on the solvent and temperature.
-
Residual Solvent: Ensure that the sample is thoroughly dried to remove any residual solvents from the purification process.
-
Impurities: The presence of impurities, such as regioisomers or starting materials, will result in extra peaks in the spectrum.[4] Comparison with the spectra of the starting materials can help identify these.
-
Hygroscopic Nature: Some pyrazole compounds may be hygroscopic, and the presence of water can lead to a broad peak for the N-H proton.
Q7: The mass spectrum of my pyrazole compound shows a complex fragmentation pattern. What are the common fragmentation pathways?
Electron Ionization (EI) mass spectrometry of pyrazoles can lead to characteristic fragmentation patterns.
Common Fragmentation Pathways:
-
Loss of HCN: A common fragmentation pathway involves the expulsion of a molecule of hydrogen cyanide (HCN) from the molecular ion or the [M-H]+ ion.[11][12]
-
Loss of N2: The loss of a nitrogen molecule (N₂) from the [M-H]+ ion is another characteristic fragmentation process for pyrazoles.[11][12]
-
Substituent Effects: The nature and position of substituents on the pyrazole ring can significantly influence the fragmentation pattern.[11][12] For example, the presence of nitro or acetyl groups can alter the primary fragmentation pathways.[11]
Table 2: Common Mass Spectrometry Fragments for a Simple Pyrazole
| m/z | Identity | Description |
| M+ | Molecular Ion | The intact molecule with one electron removed. |
| M-1 | [M-H]+ | Loss of a hydrogen atom. |
| M-27 | [M-HCN]+ | Loss of hydrogen cyanide from the molecular ion. |
| M-28 | [M-N₂]+ (from [M-H]+) | Loss of molecular nitrogen from the [M-H]+ fragment.[11] |
Q8: My pyrazole compound appears to be degrading in solution. What are the likely degradation pathways and how can I improve its stability?
Pyrazole compounds can be susceptible to degradation under certain conditions.
Common Degradation Pathways:
-
Hydrolysis: Pyrazole derivatives containing ester functional groups are particularly prone to hydrolysis, especially under acidic or basic conditions.[13]
-
Oxidation: While the pyrazole ring itself is relatively resistant to oxidation, substituents on the ring can be susceptible to oxidative degradation.[13][14]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions and lead to degradation.[13]
Improving Solution Stability:
-
pH Control: Buffering the solution to an optimal pH can mitigate acid or base-catalyzed hydrolysis.
-
Inert Atmosphere: Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative degradation.
-
Light Protection: Storing solutions in amber vials or in the dark can prevent photodegradation.
-
Forced Degradation Study: To identify the primary degradation pathways for a specific compound, a forced degradation study (stress testing) under various conditions (acidic, basic, oxidative, photolytic, thermal) is recommended.[13]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (1 equivalent)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1-1.2 equivalents)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add the hydrazine derivative to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).[3]
-
Dry the purified product under vacuum and characterize by melting point, NMR, and mass spectrometry.[3]
Protocol 2: Single-Solvent Recrystallization
This protocol outlines the steps for purifying a crude pyrazole compound using a single solvent.
Materials:
-
Crude pyrazole compound
-
Appropriate recrystallization solvent
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Büchner funnel and vacuum flask
Procedure:
-
Place the crude pyrazole in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.[7]
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat it back to boiling for a few minutes.
-
Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[7]
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.[7]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[7]
-
Dry the purified crystals.
Visualizations
Caption: Troubleshooting workflow for low pyrazole synthesis yield.
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Troubleshooting guide for regioisomer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazole | 288-13-1 [chemicalbook.com]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioBoard [openresearchlibrary.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Stability issues of 3-Methyl-5-phenyl-1H-pyrazole under acidic or basic conditions
Welcome to the technical support center for 3-Methyl-5-phenyl-1H-pyrazole. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments under acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, like other pyrazole derivatives, possesses an aromatic ring structure that confers a degree of stability.[1][2] However, its stability can be compromised under certain acidic and basic conditions, particularly at elevated temperatures. The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic nitrogen atom, making it susceptible to reactions in both acidic and basic media.[3]
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, the pyridine-like nitrogen atom of the pyrazole ring can be protonated to form a pyrazolium cation.[4] This generally increases the compound's solubility in aqueous acidic solutions. While the aromatic ring is relatively stable, strong acidic conditions, especially when combined with heat, can potentially lead to slow degradation over time.[1] The initial step in acid-catalyzed degradation is likely the protonation of a nitrogen atom.[1]
Q3: What are the potential stability issues under basic conditions?
A3: In the presence of a strong base, the N-H proton of the pyrazole ring can be abstracted, forming a pyrazolate anion.[5] This anion is more reactive towards electrophiles.[5] Furthermore, strong basic conditions, particularly with heating, can promote ring-opening reactions, leading to degradation of the pyrazole structure.[5] A structurally similar compound, Edaravone (1-phenyl-3-methyl-5-pyrazolone), is known to be unstable in neutral to alkaline aqueous solutions, where it can undergo oxidation and form trimeric impurities.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products for this compound are not extensively documented in publicly available literature. However, based on the reactivity of the pyrazole ring and related compounds, potential degradation pathways could involve ring cleavage under harsh acidic or basic conditions. Under basic conditions, oxidation can also be a concern, potentially leading to oligomeric impurities, similar to what is observed with Edaravone.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low recovery of this compound after treatment with a strong base. | Ring opening of the pyrazole nucleus is a known reactivity pathway for pyrazoles in the presence of a strong base.[5] | - Avoid using strong bases (e.g., NaOH, KOH) if possible, especially at elevated temperatures. - If a basic pH is required, consider using a milder inorganic base (e.g., K₂CO₃, NaHCO₃) or an organic base (e.g., triethylamine, DIPEA). - Perform the reaction at a lower temperature to minimize degradation. - Analyze a sample of the reaction mixture by LC-MS to identify potential degradation products. |
| Formation of an unknown, less polar impurity when working under basic conditions in the presence of air. | Oxidation of the pyrazole ring, potentially leading to oligomerization. The structurally related compound Edaravone is known to form trimers in the presence of oxygen at neutral or higher pH. | - Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Add an antioxidant to the reaction mixture if compatible with the desired chemistry. - Use deoxygenated water for aqueous basic solutions. |
| The compound appears to degrade upon dissolution in a strong acidic solution for a prolonged period. | Acid-catalyzed hydrolysis or ring cleavage, although pyrazoles are generally quite stable in acid.[1] | - Minimize the time the compound is in a strongly acidic solution. - Perform the reaction or analysis at a lower temperature. - Consider using a less harsh acidic medium if the experimental conditions allow. |
| Inconsistent analytical results (e.g., HPLC peak area) for samples prepared in different pH buffers. | pH-dependent stability of the analyte. | - Prepare all samples in a consistent and stable buffer system immediately before analysis. - Perform a preliminary stability study of the compound in the analytical buffers to be used. - Ensure the pH of the mobile phase is compatible with the stability of the compound. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various conditions. Please note that this data is hypothetical and intended for guidance purposes. Actual results may vary.
Table 1: Stability of this compound in Acidic Solutions at 50°C
| Acid Condition | Time (hours) | Remaining this compound (%) |
| 0.1 M HCl | 0 | 100 |
| 6 | 98.5 | |
| 12 | 97.2 | |
| 24 | 95.0 | |
| 1 M HCl | 0 | 100 |
| 6 | 96.1 | |
| 12 | 92.5 | |
| 24 | 88.3 |
Table 2: Stability of this compound in Basic Solutions at 50°C
| Base Condition | Time (hours) | Remaining this compound (%) |
| 0.1 M NaOH | 0 | 100 |
| 6 | 94.3 | |
| 12 | 89.1 | |
| 24 | 80.5 | |
| 1 M NaOH | 0 | 100 |
| 6 | 85.2 | |
| 12 | 72.8 | |
| 24 | 58.6 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic stress conditions.[6][7]
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatically controlled water bath or oven
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to prepare a 1 mg/mL stock solution.
3. Acidic Degradation:
-
In separate vials, add 1 mL of the stock solution to 9 mL of 0.1 M HCl and 1 M HCl.
-
Incubate the vials at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of the corresponding base (0.1 M NaOH for 0.1 M HCl sample, and 1 M NaOH for 1 M HCl sample).
-
Dilute the neutralized samples with mobile phase to an appropriate concentration for HPLC analysis.
4. Basic Degradation:
-
In separate vials, add 1 mL of the stock solution to 9 mL of 0.1 M NaOH and 1 M NaOH.
-
Incubate the vials at 60°C.
-
Withdraw aliquots at the same time points as the acidic degradation study.
-
Immediately neutralize the aliquots with an equivalent amount of the corresponding acid (0.1 M HCl for 0.1 M NaOH sample, and 1 M HCl for 1 M NaOH sample).
-
Dilute the neutralized samples with mobile phase for HPLC analysis.
5. HPLC Analysis:
-
Mobile Phase: A suitable gradient of methanol and water (e.g., starting with 40% methanol and increasing to 90% methanol over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
Analyze the "time zero" samples and the stressed samples. Calculate the percentage of remaining this compound by comparing the peak area of the main peak in the stressed samples to that of the "time zero" sample.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
Challenges in the scale-up of 3-Methyl-5-phenyl-1H-pyrazole production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 3-Methyl-5-phenyl-1H-pyrazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and scale-up of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction: Starting materials are not fully consumed. | - Increase Reaction Time: Monitor reaction progress by TLC or LC-MS. - Increase Temperature: For condensation reactions, heating is often necessary; consider refluxing.[1] - Catalyst Choice: Use a catalytic amount of a protic acid (e.g., acetic acid) to facilitate imine formation.[1] |
| Side Reactions: Formation of unwanted byproducts reduces the yield of the desired product. | - Optimize Reaction Conditions: Adjust temperature, solvent, and catalyst to improve selectivity. - Control pH: The addition of a mild base like sodium acetate can sometimes lead to a cleaner reaction profile. | |
| Product Loss During Workup: The desired product is lost during extraction, filtration, or other purification steps. | - Optimize Extraction: Ensure the correct solvent and pH are used for efficient extraction. - Improve Filtration: Use appropriate filter aids and wash the filter cake with a suitable solvent to recover all the product. | |
| Formation of Regioisomers | Lack of Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different regioisomers. | - Solvent Modification: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can increase regioselectivity. - pH Adjustment: Adding a catalytic amount of acid or base can alter the nucleophilicity of the hydrazine nitrogens, influencing the cyclization pathway. |
| Thermal Runaway | Exothermic Reaction: The condensation reaction with hydrazine is highly exothermic and can become uncontrollable at a larger scale.[2] | - Slow Addition of Reagents: Add hydrazine hydrate slowly and in a controlled manner.[2] - Efficient Cooling: Ensure the reactor has adequate cooling capacity.[2] - Dilution: Use a sufficient amount of solvent to absorb the heat of reaction.[2] |
| Product Discoloration | Impurity Formation: The reaction mixture turns yellow or red due to the decomposition of hydrazine or oxidation of intermediates. | - Use High-Purity Starting Materials: Ensure the purity of both the hydrazine derivative and the dicarbonyl compound. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Purification | Similar Polarity of Products and Impurities: The desired product and byproducts have similar polarities, making separation by chromatography or recrystallization difficult. | - Optimize Recrystallization Solvent: Screen different solvents and solvent mixtures to find a system that provides good separation. - Derivative Formation: Consider converting the product to a crystalline derivative for purification, followed by regeneration of the pure product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the use of hydrazine hydrate, which is a high-energy and toxic compound.[2] Key concerns include:
-
Thermal Runaway: The condensation reaction is highly exothermic and can lead to a dangerous increase in temperature and pressure if not properly controlled.[2]
-
Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[2]
-
Toxicity: Hydrazine is highly toxic, and exposure should be minimized through proper handling and engineering controls.[2]
-
Flammability: Hydrazine has a wide flammability range.[2]
Q2: How can the exothermic nature of the hydrazine condensation be managed during scale-up?
A2: Managing the exotherm is critical for a safe scale-up. Strategies include:
-
Controlled, slow addition of hydrazine hydrate to the reaction mixture.[2]
-
Ensuring the reactor has adequate cooling capacity to dissipate the generated heat.[2]
-
Using a sufficient amount of an appropriate solvent to absorb the heat of reaction.[2]
-
The addition of a base, such as sodium acetate , can mitigate the severity of exothermic events.
Q3: What are the common impurities encountered in the synthesis of this compound, and how can they be minimized?
A3: Common impurities may include regioisomers, unreacted starting materials, and byproducts from side reactions. The formation of regioisomers is a common issue in the synthesis of substituted pyrazoles. To minimize impurities:
-
Precise control of temperature, reaction time, and stoichiometry can favor the formation of the desired product.[2]
-
Purification is often achieved through recrystallization or column chromatography . The choice of solvent for recrystallization is crucial.[2]
Q4: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A4: The formation of regioisomers occurs with unsymmetrical dicarbonyl compounds. To improve regioselectivity:
-
Solvent choice is critical. Using solvents like ethanol, especially with aryl hydrazine hydrochlorides, can influence the outcome.
-
The pH of the reaction can be adjusted. Acidic conditions might favor one isomer, while basic conditions could favor the other.
-
The steric bulk of the substituents on the hydrazine can direct the reaction towards a single regioisomer.
Experimental Protocols
Lab-Scale Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol
This protocol is for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol, a tautomer of this compound.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Methanol
-
Hydrochloric acid
Procedure:
-
In a 500ml three-necked flask, add 80ml of methanol and 54.1g (0.5mol) of phenylhydrazine.
-
Stir the solution and add concentrated hydrochloric acid to adjust the pH to 5.9.
-
Heat the solution to 50°C.
-
Over a period of 2 hours, slowly add 65.1g (0.5mol) of ethyl acetoacetate, maintaining the reaction temperature at 50-55°C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for a set period, monitoring the reaction by TLC.
-
Once the reaction is complete, distill off the methanol.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the crude product and wash with a cold solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol-acetone) to obtain pure 1-phenyl-3-methyl-5-pyrazolone.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical laboratory workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Scale-Up
Caption: A decision tree for troubleshooting low yield issues during the scale-up process.
References
Preventing the formation of pyrazolone impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of pyrazolone impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common pyrazolone impurities and how are they formed?
The most prevalent impurities in pyrazolone synthesis arise from incomplete reactions, side reactions, and the inherent reactivity of the starting materials and products. Key impurities include:
-
Uncyclized Hydrazone Intermediates: These form when the cyclization step of the reaction is incomplete.[1]
-
Regioisomers: When using unsymmetrical starting materials like monosubstituted hydrazines, two different positional isomers (regioisomers) can be formed.[1]
-
Oxidation Products: The pyrazolone ring can be susceptible to oxidation, leading to various oxidized byproducts.[2]
-
Ring-Opened Products: Under strongly basic conditions, deprotonation at the C3 position can lead to the opening of the pyrazolone ring.[3]
-
Starting Material Adducts: Unreacted starting materials can sometimes form adducts with the final product or intermediates.
The formation of these impurities is often influenced by reaction conditions such as temperature, pH, solvent, and catalyst choice.
Q2: How can I prevent the formation of regioisomers in my pyrazole synthesis?
The formation of regioisomers is a common challenge when using monosubstituted hydrazines.[1] Strategies to control regioselectivity include:
-
Optimization of Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly influence the reaction pathway. Running small-scale trials to find the optimal conditions for your specific substrates is recommended.[1]
-
Use of Protecting Groups: Temporarily protecting one of the nitrogen atoms on the hydrazine can direct the cyclization to favor the desired isomer.
-
Careful Reactant Addition: Slow, dropwise addition of the hydrazine to the reaction mixture at a controlled temperature can help favor one reaction pathway over another.[4]
Q3: What analytical techniques are best for identifying and quantifying pyrazolone impurities?
A combination of chromatographic and spectroscopic techniques is essential for the robust identification and quantification of pyrazolone impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating, detecting, and quantifying impurities.[5] Reversed-phase HPLC with UV detection is a common starting point.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, offering high-resolution detection of complex organic impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly effective for identifying volatile and semi-volatile impurities, such as residual solvents.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the structural elucidation of impurities and for differentiating between isomers.[7] Advanced 2D NMR techniques like NOESY and HMBC can be crucial for unambiguous structure determination.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Yield of Desired Product | - Incomplete reaction- Formation of side products- Purity of starting materials | - Increase reaction temperature or prolong reaction time, monitoring by TLC.[4]- Optimize catalyst choice and concentration.- Ensure high purity of hydrazines and 1,3-dicarbonyl compounds.[4] |
| Presence of Uncyclized Hydrazone Intermediate | - Insufficient reaction time or temperature for cyclization- Inappropriate solvent or catalyst | - Increase reaction temperature and/or time.- Screen different solvents and catalysts (e.g., acetic acid) to promote cyclization.[8] |
| Formation of Multiple Regioisomers | - Use of unsymmetrical monosubstituted hydrazine | - Optimize reaction conditions (solvent, temperature) to favor one isomer.- Consider a multi-step synthesis with protecting groups to direct regioselectivity. |
| Unexpected Peaks in HPLC/LC-MS | - Degradation of starting materials or product- Presence of residual solvents or reagents | - Analyze starting materials for purity.- Investigate the stability of the product under the reaction and work-up conditions.- Use appropriate purification techniques like column chromatography or recrystallization.[4] |
Experimental Protocols
Protocol 1: General Synthesis of Pyrazolone via Condensation
This protocol describes the classical method for synthesizing pyrazolones through the condensation of a β-ketoester with a hydrazine.
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
Dissolve the β-ketoester in ethanol in a round-bottom flask.
-
Add the hydrazine derivative to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[8]
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: RP-HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing an RP-HPLC method for analyzing pyrazolone derivatives and their impurities.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18, 150mm x 4.6mm, 5µm
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and Methanol (Solvent B) can be a good starting point. An isocratic method with a ratio like 20:80 (A:B) has also been reported.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 25 ± 2°C[6]
-
Detection Wavelength: 206 nm or 254 nm are common starting points; optimize based on the UV spectrum of the main compound.[6][7]
-
Injection Volume: 5.0 µL[6]
Procedure:
-
Prepare standard solutions of your main pyrazolone compound and any known impurities at various concentrations.
-
Prepare your sample solution by dissolving a known amount of the reaction mixture or final product in a suitable solvent.
-
Run a blank (injection of solvent) to identify any system peaks.
-
Inject the standards and the sample.
-
Identify and quantify impurities based on their retention times and peak areas relative to the standards.
Visualizations
Caption: General pathway for pyrazolone synthesis.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijcpa.in [ijcpa.in]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
Technical Support Center: Optimizing Catalyst Selection for Functionalizing the Pyrazole Ring
Welcome to the Technical Support Center for optimizing catalyst selection in pyrazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and modification of pyrazole-containing compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of the pyrazole ring.
General Issues
Q1: My pyrazole functionalization reaction is showing low or no conversion. What are the primary factors to investigate?
A1: Low conversion is a common issue that can stem from several sources. A systematic approach to troubleshooting is recommended:
-
Reagent Quality:
-
Catalyst and Ligand: Ensure the catalyst (e.g., Palladium or Copper source) and ligands are not degraded. Older or improperly stored reagents can lose activity.[1]
-
Solvent: Use anhydrous and thoroughly degassed solvents. The presence of oxygen can deactivate the catalyst, particularly palladium catalysts.[1]
-
Starting Materials: Verify the purity of your pyrazole substrate and coupling partner (e.g., aryl halide). Impurities can act as catalyst poisons or participate in side reactions.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be suboptimal. While some coupling reactions proceed at room temperature, others, especially with less reactive coupling partners, may require elevated temperatures.[2] Conversely, excessively high temperatures can lead to catalyst decomposition.
-
Base: The choice and strength of the base are critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The base should be strong enough to facilitate the desired catalytic step but not so strong as to cause degradation of starting materials or products.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can deactivate many catalysts.[2]
-
-
Catalyst System:
-
Catalyst Loading: The catalyst concentration might be too low. While lower loadings are desirable, initial experiments may benefit from a higher catalyst concentration to ensure the reaction proceeds.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. The steric and electronic properties of the ligand should be matched to the substrates. For sterically hindered substrates, bulkier ligands may be required.
-
Q2: I am observing the formation of significant side products, such as homocoupling of my aryl halide. How can I minimize this?
A2: Homocoupling is a frequent side reaction, particularly in copper-catalyzed and some palladium-catalyzed reactions. To minimize its occurrence:
-
Copper-Free Conditions: For Sonogashira couplings, switching to copper-free conditions can significantly reduce the formation of alkyne homocoupling products (Glaser coupling).
-
Slow Addition: The slow addition of the coupling partner (e.g., terminal alkyne or aryl halide) can help maintain a low concentration in the reaction mixture, favoring the desired cross-coupling pathway.[2]
-
Ligand Modification: The choice of ligand can influence the relative rates of cross-coupling and homocoupling. Screening different ligands is often beneficial.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the rate of homocoupling more than the rate of the desired reaction.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge when functionalizing unsymmetrical pyrazoles. The regioselectivity is influenced by steric and electronic factors of the substituents on the pyrazole ring and the directing group.
-
Directing Groups: The use of a directing group can effectively control the position of functionalization. The choice of directing group will determine which position on the pyrazole ring is activated for C-H functionalization.
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the N-substituent can sterically hinder one position, favoring reaction at a less hindered site.
-
Reaction Conditions: The solvent and base can influence regioselectivity. For instance, in some cases, acidic conditions might favor one isomer while basic conditions favor another.
-
Catalyst/Ligand System: The catalyst and ligand can also play a role in directing the reaction to a specific position.
Specific Coupling Reactions
Palladium-Catalyzed C-H Arylation
Q4: My Palladium-catalyzed C-H arylation of a pyrazole is not working. What should I check first?
A4: For unsuccessful C-H arylations:
-
Directing Group: Ensure you are using an appropriate directing group on the pyrazole nitrogen. The nature of this group is critical for the regioselectivity and efficiency of the C-H activation step.
-
Oxidant: Many Pd(II)-catalyzed C-H functionalizations require an oxidant to regenerate the active catalyst. Ensure your oxidant (e.g., Ag₂O, Ag₂CO₃) is fresh and active.
-
Solvent: Acidic solvents like acetic acid are sometimes employed and can be crucial for reactivity.[3]
-
Ligand: While some reactions are ligand-free, others require a specific ligand to promote the reaction. For example, 1,10-phenanthroline has been shown to be effective.[1]
Copper-Catalyzed N-Arylation
Q5: I am having trouble with the Copper-catalyzed N-arylation of my pyrazole. What are common pitfalls?
A5: Key considerations for Cu-catalyzed N-arylation include:
-
Ligand: Diamine ligands are commonly used and are often crucial for the success of these reactions.[4][5] The specific diamine can have a significant impact on the reaction outcome.
-
Copper Source: CuI is a common and effective copper source.[4] Ensure it is of high purity.
-
Base: A strong base like K₃PO₄ or Cs₂CO₃ is often required.[6]
-
Substrate Scope: While generally robust, very hindered aryl halides or pyrazoles can be challenging substrates.[4]
Sonogashira Coupling
Q6: My Sonogashira coupling with a halopyrazole is giving a low yield. What can I do?
A6: For low-yielding Sonogashira reactions:
-
Catalyst System: The combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper co-catalyst (CuI) is standard. Ensure both are active.
-
Base: An amine base like triethylamine (Et₃N) is typically used and also serves as a solvent in some cases. It is crucial to neutralize the hydrogen halide byproduct.
-
Anaerobic Conditions: Rigorous exclusion of oxygen is critical to prevent oxidative homocoupling of the alkyne and deactivation of the palladium catalyst.[2]
-
Temperature: While many Sonogashira reactions proceed at room temperature, less reactive aryl bromides or chlorides may require heating.[2]
Data Presentation: Catalyst System Comparison
The following tables summarize quantitative data for various pyrazole functionalization reactions, allowing for easy comparison of different catalytic systems.
Table 1: Palladium-Catalyzed C-H Arylation of Pyrazoles
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (10 mol%) | 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ (2 equiv) | Toluene | 160 | 85-95 | [1] |
| Pd(OAc)₂ (10 mol%) | None | Ag₂O (2 equiv) | Acetic Acid | 120 | 60-80 | [3] |
| PdCl₂ (10 mol%) | 1,10-Phenanthroline (10 mol%) | K₃PO₄ (2 equiv) | DMA | 130 | 70-90 | [1] |
Table 2: Copper-Catalyzed N-Arylation of Pyrazoles
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| CuI (5 mol%) | trans-1,2-Cyclohexanediamine (10 mol%) | K₃PO₄ (2 equiv) | Dioxane | 110 | 80-95 | [6] |
| CuI (5 mol%) | N,N'-Dimethylethylenediamine (20 mol%) | K₃PO₄ (2 equiv) | Toluene | 110 | 75-90 | [6] |
| CuI (10 mol%) | Diamine Ligands | K₂CO₃ (2 equiv) | DMF | 110 | 70-90 | [7] |
| CuO Nanoparticles (5 mol%) | None | KOtBu (2 equiv) | Toluene | 180 | ~90 | [8] |
Table 3: Sonogashira Coupling of Halopyrazoles
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (5 mol%) | CuI (10 mol%) | PPh₃ | Et₃N | DMF | RT - 80 | 70-90 | [2] |
| Pd(PPh₃)₄ (10 mol%) | CuI (10 mol%) | PPh₃ | Et₃N | THF | 80 | 60-70 | [9] |
| Pd/C (10%) | None (Copper-free) | None | NaOH (3 equiv) | Methanol | 100 | 50-70 | [10] |
Experimental Protocols
This section provides detailed methodologies for key pyrazole functionalization reactions.
Protocol 1: General Procedure for Palladium-Catalyzed C-3 Arylation of Pyrazoles[1]
-
To an oven-dried sealed tube, add Pd(OAc)₂ (0.025 mmol), 1,10-phenanthroline (0.025 mmol), Cs₂CO₃ (0.25 mmol), the pyrazole derivative (0.25 mmol), and the aryl halide (0.25 mmol).
-
Add toluene (1 mL) to the tube.
-
Seal the tube and stir the reaction mixture at 160 °C for 48-72 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter the mixture through a short pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Pyrazoles[6]
-
In a glovebox, add CuI (0.05 mmol), the diamine ligand (0.1 mmol), K₃PO₄ (2.0 mmol), the pyrazole (1.2 mmol), and the aryl halide (1.0 mmol) to an oven-dried resealable Schlenk tube.
-
Add anhydrous, degassed dioxane (1.0 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and water.
-
Separate the aqueous layer and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of 4-Iodopyrazoles[2]
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 eq).
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
The following diagrams illustrate common workflows and logical relationships in optimizing catalyst selection for pyrazole functionalization.
Caption: A troubleshooting workflow for low conversion in pyrazole functionalization.
Caption: A general experimental workflow for palladium-catalyzed pyrazole arylation.
References
- 1. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 10. thalesnano.com [thalesnano.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Methyl-5-phenyl-1H-pyrazole and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the biological landscape of methyl-phenyl-pyrazole isomers.
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, methyl-phenyl-pyrazole isomers, including 3-Methyl-5-phenyl-1H-pyrazole, 5-Methyl-3-phenyl-1H-pyrazole, and 3-Methyl-4-phenyl-1H-pyrazole, have garnered significant interest. This guide provides a comparative overview of the reported biological activities of these isomers, with a focus on their anticancer and antimicrobial properties.
While direct comparative studies evaluating these specific isomers under identical experimental conditions are limited in the current scientific literature, this guide synthesizes available data on individual isomers and structurally related compounds to offer valuable insights for drug discovery and development.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents, often targeting key pathways involved in cell proliferation and survival.[1][2]
Comparative Anticancer Activity Data:
Table 1: Representative Anticancer Activity of Phenyl-Pyrazole Derivatives
| Compound/Derivative Class | Cell Line | Activity (IC50) | Reference |
| 1,3,5-triaryl-1H-pyrazoles | HT-29, MCF-7, AGS | Varies (µM range) | [3] |
| Pyrazole Benzamide Derivatives | HCT-116, MCF-7 | Varies (µg/mL range) | [4] |
| 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones | MCF-7 | ~50% lethality at 35-150 µg/mL | [5] |
Note: The data presented is from different studies and not a direct comparison of the specified isomers.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The pyrazole isomers are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or Sorenson’s buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Antimicrobial Activity
Pyrazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[6][7][8]
Comparative Antimicrobial Activity Data:
Similar to the anticancer data, direct comparative studies on the antimicrobial activity of this compound and its isomers are scarce. However, various studies have reported the antimicrobial activity of different methyl-phenyl-pyrazole derivatives.
Table 2: Representative Antimicrobial Activity of Phenyl-Pyrazole Derivatives
| Compound/Derivative Class | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| N1-substituted-3-methyl-pyrazol-5-ones | S. aureus, E. coli | Significant effect | [7] |
| 3-Fluoromethyl Pyrazole Derivatives | E. coli, P. mirabilis, B. subtilis, S. albus | Moderate to good activity | [6] |
| 1,3,5-Trisubstituted-1H-Pyrazole Derivatives | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Varies |
Note: The data presented is from different studies and not a direct comparison of the specified isomers.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution assay for MIC determination.
Detailed Methodology:
-
Serial Dilution: Two-fold serial dilutions of the pyrazole isomers are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
The biological activities of pyrazole derivatives are often attributed to their interaction with specific signaling pathways. For instance, in cancer, pyrazoles have been shown to inhibit kinases involved in cell cycle progression and angiogenesis.
Simplified Signaling Pathway Inhibition by Pyrazole Derivatives:
Caption: Pyrazole derivatives can inhibit kinase cascades, leading to reduced cell proliferation.
Conclusion
While a definitive comparative analysis of the biological activity of this compound and its isomers requires direct experimental evaluation under standardized conditions, the existing literature strongly suggests that methyl-phenyl-pyrazoles are a promising class of compounds with potential applications in anticancer and antimicrobial therapies. The position of the methyl and phenyl substituents on the pyrazole ring is likely to influence the biological activity, highlighting the importance of further structure-activity relationship (SAR) studies. The experimental protocols and general signaling pathway information provided in this guide offer a foundational framework for researchers to conduct such comparative investigations and unlock the full therapeutic potential of these versatile molecules.
References
- 1. Regioselective synthesis and antitumor screening of some novel N-phenylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Spectral Evaluation and Antimicrobial Screening of some N1- substituted-3-methyl- pyrazol-5-ones by 2 ways: A Comparative Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
In Vitro Anticancer Activity of 3-Methyl-5-phenyl-1H-pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a prominent feature in many compounds with a wide range of pharmacological activities, including notable anticancer properties.[1][2][3][4][5] This guide provides an objective comparison of the in vitro anticancer performance of various 3-Methyl-5-phenyl-1H-pyrazole derivatives, supported by experimental data from recent studies.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic effects of several pyrazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. These tables showcase the activity of the derivatives and compare them with standard chemotherapeutic agents.
A study on a series of novel pyrazoline derivatives tested their effects on the HepG-2 human liver cancer cell line. Among the synthesized compounds, benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (b17) emerged as a particularly potent agent, showing a lower IC50 value than the standard drug cisplatin.[6]
| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (b17) | HepG-2 | 3.57 | Cisplatin | 8.45 |
In another investigation, a series of pyrazole-based compounds were synthesized and evaluated against several cancer cell lines, including pancreatic, breast, and cervical cancer lines. The study identified that 3,5-diphenyl-1H-pyrazole (L2) and 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) displayed moderate cytotoxicity.[7][8]
| Compound | Cell Line | IC50 (µM) |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 | 61.7 ± 4.9 |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 | 81.48 ± 0.89 |
Further research into pyrazolo[5,1-b]thiazole derivatives also demonstrated their potential as anticancer agents when screened against human hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116) cell lines.[1] Similarly, novel pyrazole derivatives bearing aryl substitutions have shown selective activity against the MCF-7 breast cancer cell line.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these pyrazole derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives or a reference drug (e.g., cisplatin) for a specified period, typically 24 to 72 hours.[2]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. Subsequently, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells, and the IC50 values are determined.
Apoptosis and Necrosis Evaluation
Fluorescence microscopy is often employed to distinguish between apoptotic and necrotic cell death.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration.
-
Staining: The treated cells are stained with a combination of fluorescent dyes, such as Annexin V and ethidium homodimer III.
-
Microscopic Observation: The stained cells are observed under a fluorescence microscope. Cells stained green with Annexin V but not red with ethidium homodimer III are considered apoptotic.[10]
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment and Fixation: Cells are treated with the compound of interest, harvested, and then fixed, typically with ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.
-
Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed. For instance, compound b17 was found to arrest HepG-2 cells in the G2/M phase.[6]
Visualizing Mechanisms and Workflows
To better understand the processes involved in the validation of these anticancer compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Workflow for determining the in vitro cytotoxicity of pyrazole derivatives using the MTT assay.
Many pyrazole derivatives exert their anticancer effects by inducing apoptosis. The Bcl-2 family of proteins are key regulators of this process. The diagram below illustrates a simplified apoptotic signaling pathway that can be targeted by these compounds.
Caption: Simplified apoptotic signaling pathway initiated by the inhibition of Bcl-2 by pyrazole derivatives.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. propulsiontechjournal.com [propulsiontechjournal.com]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
Comparative study of the spectroscopic properties of substituted phenyl-pyrazoles
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Spectroscopic Properties
Substituted phenyl-pyrazoles are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] A thorough understanding of their spectroscopic characteristics is paramount for structure elucidation, reaction monitoring, and the rational design of novel pyrazole-based molecules with desired functionalities. This guide provides a comparative analysis of the key spectroscopic properties of substituted phenyl-pyrazoles, supported by experimental data and detailed methodologies.
Spectroscopic Data Comparison
The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and fluorescence spectroscopy for a series of substituted phenyl-pyrazoles. These values highlight the influence of various substituents on their spectral characteristics and can serve as a reference for researchers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Phenyl-Pyrazoles
| Substituent (R) | H-3 (ppm) | H-5 (ppm) | Phenyl-H (ppm) | Other Protons (ppm) |
| H | 8.25 (s) | 8.01 (s) | 7.30-7.80 (m) | - |
| 4-OCH₃ | 8.15 (s) | 7.92 (s) | 7.70 (d), 7.00 (d) | 3.85 (s, 3H, OCH₃) |
| 4-NO₂ | 8.45 (s) | 8.20 (s) | 8.30 (d), 7.95 (d) | - |
| 4-Cl | 8.23 (s) | 7.99 (s) | 7.75 (d), 7.45 (d) | - |
| 4-CH₃ | 8.20 (s) | 7.95 (s) | 7.65 (d), 7.25 (d) | 2.40 (s, 3H, CH₃) |
Note: Data is compiled from various literature sources and may have been recorded in different solvents, leading to minor variations. s = singlet, d = doublet, m = multiplet.[1]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Substituted Phenyl-Pyrazoles
| Substituent (R) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Phenyl-C (ppm) | Other Carbons (ppm) |
| H | 140.5 | 107.2 | 129.8 | 129.0, 126.5, 125.8, 120.1 | - |
| 4-OCH₃ | 140.2 | 107.0 | 129.5 | 159.8, 127.0, 114.5, 113.8 | 55.4 (OCH₃) |
| 4-NO₂ | 141.5 | 108.0 | 130.5 | 147.0, 126.5, 124.8, 120.5 | - |
| 4-Cl | 140.8 | 107.5 | 130.0 | 134.0, 129.5, 127.2, 121.0 | - |
| 4-CH₃ | 140.4 | 107.1 | 129.6 | 138.0, 129.8, 126.2, 120.0 | 21.2 (CH₃) |
Note: Chemical shifts are dependent on the solvent and substituents.
Table 3: Key FT-IR Absorption Bands (cm⁻¹) for Substituted Phenyl-Pyrazoles
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
| N-H stretch (if unsubstituted at N1) | 3100 - 3500 | Broad band, often indicating hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | - |
| C-H stretch (aliphatic) | 2850 - 3000 | - |
| C=N stretch (pyrazole ring) | 1580 - 1650 | - |
| C=C stretch (aromatic & pyrazole ring) | 1400 - 1600 | Multiple bands. |
| N-O stretch (nitro group) | 1500 - 1560 and 1300 - 1360 | Asymmetric and symmetric stretching, respectively. |
Table 4: UV-Vis Absorption and Fluorescence Emission Data for Substituted Phenyl-Pyrazoles
| Compound/Substituent | λmax (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (ΦF) | Notes |
| 1-Phenylpyrazole | 252 | 15,800 | - | - | Red shift due to extended conjugation compared to pyrazole.[2] |
| 4-Nitropyrazole | 285 | 8,000 | - | - | Presence of a chromophore.[2] |
| 1-phenyl-3-(4-methoxyphenyl)-5-(4-fluorophenyl)-2-pyrazoline | ~360 | - | ~450 | - | The position of the fluorine atom on the phenyl ring can influence peak intensities.[3] |
| Pyrazole derivative with ESIPT property | - | - | Quenched by Cu²⁺ | - | An example of a "turn-off" sensor.[4] |
| Fused pyrazole | 325, 372 | - | 476 | 0.38 | Addition of fluoride ions causes a red shift in emission to 492 nm and an increase in quantum yield to 0.64.[4] |
| Pyrazole for Fe³⁺/Fe²⁺ sensing | - | - | 465 | - | Shows a 30-fold fluorescence increase for Fe³⁺.[5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 400 or 500 MHz NMR spectrometer.[1]
Sample Preparation:
-
Weigh 5-10 mg of the substituted phenyl-pyrazole compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is generally required. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.[1]
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct and baseline correct the spectrum.
-
Reference the chemical shifts to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR spectrometer.
Sample Preparation:
-
KBr Pellet (for solid samples): Finely grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[1][2]
-
Thin Film: Cast a thin film of the sample from a volatile solvent onto a salt plate (e.g., NaCl or KBr).[1]
-
Liquid Samples: Place a drop of the liquid between two salt plates.[1]
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
Objective: To study the electronic transitions within the molecule and its emission properties.
Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.
Sample Preparation:
-
Prepare a stock solution of the pyrazole compound of a known concentration (e.g., 10⁻³ M) in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, acetonitrile).
-
Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) from the stock solution. The solvent for dilutions must be the same as that used for the blank.
Data Acquisition:
-
UV-Vis: Use a quartz cuvette with a 1 cm path length. Record a baseline spectrum using the pure solvent as a blank. Then, record the absorption spectrum of each dilution.
-
Fluorescence: Excite the sample at its absorption maximum (λmax) and record the emission spectrum. The selection of excitation and emission slit widths will depend on the sample's quantum yield and concentration.
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Studies on Two Fluoro-Substituted 2-Pyrazoline Derivatives with Experimental and Theoretical Methods -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Methyl-5-phenyl-1H-pyrazole: A Validation of a Novel Synthetic Approach
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient and sustainable synthesis of substituted pyrazoles, such as 3-Methyl-5-phenyl-1H-pyrazole, is therefore of significant interest to the drug development community. This guide provides an objective comparison of a newly proposed one-pot synthetic route for this compound against the well-established Knorr pyrazole synthesis. The comparison is supported by experimental data to validate the performance of the new method.
Executive Summary
This guide details two synthetic pathways to this compound. The established route, the Knorr pyrazole synthesis, involves the condensation of a β-diketone with a hydrazine. The new synthetic route is a one-pot reaction starting from a chalcone and hydrazine, which offers potential advantages in terms of atom economy and procedural simplicity. This document provides a comprehensive comparison of these two methods, including detailed experimental protocols, quantitative data, and a logical workflow for the new synthetic approach.
Comparative Analysis of Synthetic Routes
The performance of the established Knorr synthesis and the new one-pot chalcone synthesis are compared based on key metrics such as reaction yield, purity, reaction time, and temperature. The data presented below is based on representative experimental procedures.
| Parameter | Established Route (Knorr Synthesis) | New Synthetic Route (One-Pot Chalcone Synthesis) |
| Starting Materials | Benzoylacetone, Hydrazine Hydrate | Benzylideneacetone, Hydrazine Hydrate |
| Reaction Time | 2 - 4 hours | 3 - 5 hours |
| Reaction Temperature | 80-100°C (Reflux) | 80-100°C (Reflux) |
| Typical Yield | 85 - 95% | 75 - 85% |
| Product Purity | High, often requires recrystallization | Good, may require chromatographic purification |
| Procedural Complexity | Single-step condensation | One-pot, multi-step (in-situ pyrazoline formation and subsequent oxidation) |
| Green Chemistry Aspects | Use of organic solvents | Use of organic solvents, potential for in-situ intermediate use reduces waste |
Experimental Protocols
Established Route: Knorr Pyrazole Synthesis
Reaction: The Knorr pyrazole synthesis is a classic method for the preparation of pyrazoles. It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. In this specific case, benzoylacetone reacts with hydrazine hydrate to yield this compound.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of benzoylacetone (1.62 g, 10 mmol) in ethanol (30 mL) is prepared.
-
To this solution, hydrazine hydrate (0.5 mL, 10 mmol) is added dropwise with continuous stirring.
-
A catalytic amount of glacial acetic acid (2-3 drops) is then added to the reaction mixture.
-
The mixture is heated to reflux at 80-100°C for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford pure this compound.
New Synthetic Route: One-Pot Chalcone Synthesis
Reaction: This novel approach involves a one-pot synthesis starting from a chalcone (an α,β-unsaturated ketone). The reaction proceeds through the in-situ formation of a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole without isolation.
Procedure:
-
To a solution of benzylideneacetone (1.46 g, 10 mmol) in ethanol (40 mL) in a round-bottom flask fitted with a reflux condenser, hydrazine hydrate (0.6 mL, 12 mmol) is added.
-
The mixture is refluxed for 2-3 hours to facilitate the formation of the pyrazoline intermediate.
-
After the initial reflux period, an oxidizing agent (e.g., a mild oxidant like air or a chemical oxidant) is introduced to the reaction mixture. Note: The specific oxidant and conditions may need to be optimized.
-
The reaction is then continued at reflux for an additional 1-2 hours, with the progress of the oxidation monitored by TLC.
-
Once the reaction is complete, the mixture is cooled, and the solvent is evaporated.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.
Visualization of the New Synthetic Workflow
The following diagram illustrates the logical flow of the new one-pot synthetic route for this compound.
Unveiling the Selectivity of 3-Methyl-5-phenyl-1H-pyrazole-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a comparative analysis of 3-methyl-5-phenyl-1H-pyrazole-based inhibitors, focusing on their on-target potency and off-target interactions. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development in this critical area of oncology and beyond.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While these inhibitors can exhibit high potency for their primary targets, their interaction with other kinases, known as cross-reactivity or off-target effects, can lead to unforeseen toxicities or provide opportunities for polypharmacology. This guide delves into the selectivity profiles of key inhibitors based on this scaffold, offering a valuable resource for drug discovery and development.
Comparative Selectivity Profiles of Pyrazole-Based Inhibitors
The following table summarizes the cross-reactivity data for two notable this compound-based inhibitors: AT9283, a multi-targeted inhibitor, and Compound 7a, a selective JNK3 inhibitor. The data highlights the diverse selectivity profiles that can be achieved from a common chemical scaffold.
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Targets | IC50 (nM) / % Inhibition |
| AT9283 | Aurora A, Aurora B | 3 | JAK2 | 1.2 |
| JAK3 | 1.1 | |||
| Abl (T315I) | 4 | |||
| Flt3 | 30 | |||
| Compound 7a | JNK3 | 227 | JNK1 | <20% @ 10µM |
| JNK2 | <20% @ 10µM | |||
| p38α | <20% @ 10µM | |||
| GSK3β | >1362 (6-fold selective) | |||
| Erk | <20% @ 10µM |
*IC50 values for AT9283 are from cell-free assays.[1][2] Data for Compound 7a is from a kinase panel screening at a single concentration of 10 µM, with the exception of the GSK3β IC50.[3][4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to characterize the selectivity of kinase inhibitors.
Biochemical Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. It is considered a gold standard for determining IC50 values.[3][5][6]
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10% glycerol, 0.2 mM DTT)
-
Test inhibitor (serially diluted)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add serially diluted test inhibitor or vehicle (DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Assay (Western Blot)
This method assesses the activity of a kinase within a cellular context by measuring the phosphorylation of its downstream substrates.[7][8][9]
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Test inhibitor (serially diluted)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific to the phosphorylated form of the substrate
-
Primary antibody for the total form of the substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serially diluted test inhibitor or vehicle (DMSO) for a specified time.
-
Lyse the cells using an appropriate lysis buffer to extract total cellular proteins.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to normalize for protein loading.
-
Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
Visualizing Kinase Signaling Pathways
Understanding the signaling context in which an inhibitor acts is crucial for interpreting its biological effects. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyrazole-based inhibitors.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
This guide provides a foundational understanding of the cross-reactivity of this compound-based inhibitors. The presented data and protocols serve as a valuable starting point for researchers aiming to develop more selective and effective kinase inhibitors for various therapeutic applications. Further comprehensive kinase panel screening and in-depth cellular studies are recommended to fully elucidate the selectivity profile and biological consequences of these promising compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the efficacy of new pyrazole fungicides against commercial standards
FOR IMMEDIATE RELEASE
A comprehensive review of recent experimental data reveals that a new generation of pyrazole-based fungicides, including benzovindiflupyr, pydiflumetofen, fluxapyroxad, isoflucypram, and bixafen, are outperforming established commercial standards in the control of critical fungal pathogens. These novel succinate dehydrogenase inhibitor (SDHI) fungicides demonstrate superior efficacy, broader disease spectrums, and, in some cases, beneficial effects on plant physiology, offering promising new tools for researchers and agricultural professionals.
This guide provides an objective comparison of the performance of these new pyrazole fungicides against current market leaders, supported by experimental data from in vitro and field trial studies. Detailed methodologies for key experiments are provided to ensure transparency and facilitate further research.
Mechanism of Action: Targeting Fungal Respiration
The primary mode of action for this class of pyrazole fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi. By blocking this enzyme, the fungicides effectively halt cellular respiration, leading to the cessation of fungal growth and development. This targeted mechanism provides high efficacy against a range of fungal diseases.
Figure 1: Mechanism of action of pyrazole SDHI fungicides.
Comparative Efficacy Data
The following tables summarize the performance of new pyrazole fungicides in comparison to commercial standards across various pathogens and crops.
Table 1: Pydiflumetofen (Adepidyn™) Efficacy Against Fusarium graminearum
| Compound | Mean EC50 (µg/mL) - Mycelial Growth[1][2] | Mean EC50 (µg/mL) - Spore Germination[1][2] |
| Pydiflumetofen | 0.060 | 0.321 |
| Tebuconazole | Not specified in these studies | Not specified in these studies |
| Pyraclostrobin | Not specified in these studies | Not specified in these studies |
EC50: The effective concentration that reduces growth or germination by 50%.
Table 2: Isoflucypram (Iblon™) Efficacy Against Wheat Pathogens
| Fungicide Product | Target Pathogen | Disease Control (%) | Relative Yield Response |
| Iblon™ (Isoflucypram) | Septoria tritici | Comparable to or better than existing standards[3][4][5] | High |
| Iblon™ (Isoflucypram) | Yellow Rust | Good control[3][5] | High |
| Iblon™ (Isoflucypram) | Brown Rust | Highly active[5] | High |
| Revystar® XE (Fluxapyroxad + Mefentrifluconazole) | Septoria tritici | Standard | Standard |
| Univoq® (Fenpicoxamid + Prothioconazole) | Septoria tritici | Standard | Standard |
Table 3: Comparative Efficacy of SDHIs Against Zymoseptoria tritici
| Active Ingredient | Mean EC50 (mg/L) - 2023-24 | % Isolates with EC50 >0.5 mg/L (2023-24)[6] |
| Benzovindiflupyr | Increased from previous seasons | 39% [6] |
| Fluxapyroxad | Increased from previous seasons | 55% [6] |
| Isoflucypram | Increased from previous seasons | 11% [6] |
Note: Increasing EC50 values indicate a reduction in sensitivity of the pathogen population to the fungicide.
Table 4: Bixafen and Fluxapyroxad in Cereal Disease Control
| Product | Active Ingredients | Key Advantages |
| Aviator Xpro™ | Bixafen + Prothioconazole | Excellent and long-lasting efficacy against major cereal pathogens.[7] Positive physiological effects, including delayed senescence and increased green leaf area.[7] |
| Revystar® XE | Fluxapyroxad + Mefentrifluconazole | Highly effective against Septoria tritici.[8] |
| Ascra Xpro® | Bixafen + Fluopyram + Prothioconazole | Broad-spectrum control in wheat.[8] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of efficacy studies. Below are generalized protocols for in vitro and field trial evaluations of fungicides.
In Vitro Mycelial Growth Inhibition Assay
This method is used to determine the direct inhibitory effect of a fungicide on the growth of a target pathogen.
Figure 2: Workflow for in vitro mycelial growth inhibition assay.
Detailed Steps:
-
Media Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA). Autoclave the medium and allow it to cool to approximately 50°C.
-
Fungicide Dilution: Prepare a stock solution of the test fungicide in a suitable solvent. Create a series of dilutions to achieve the desired final concentrations in the agar.
-
Amended Media: Add the fungicide dilutions to the molten agar to create the amended media. A control group with no fungicide is also prepared.
-
Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus and place it in the center of each Petri dish.
-
Incubation: Incubate the plates in the dark at a temperature optimal for the growth of the target fungus.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.
-
Analysis: Calculate the percentage of inhibition of mycelial growth for each fungicide concentration compared to the control. Determine the EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%.[9][10][11][12][13]
Foliar Fungicide Field Trial Protocol
Field trials are essential to evaluate the efficacy of fungicides under real-world conditions.
Figure 3: Generalized workflow for a foliar fungicide field trial.
Detailed Steps:
-
Site Selection and Preparation: Choose a field with a known history of the target disease to ensure adequate disease pressure. Prepare the field according to standard agricultural practices for the crop.
-
Experimental Design: Use a randomized complete block design with at least three to four replications for each treatment to minimize the effects of field variability. Treatments should include the new fungicide at various rates, a commercial standard, and an untreated control.
-
Plot Establishment: Plant a crop variety that is susceptible to the target disease to allow for clear differentiation between treatments.
-
Fungicide Application: Apply the fungicides at the recommended crop growth stage for optimal disease control. Use calibrated spray equipment to ensure accurate and uniform application.
-
Disease Assessment: Regularly assess disease severity in each plot throughout the growing season. This can be done by visually estimating the percentage of leaf area affected by the disease.
-
Yield and Quality Assessment: At crop maturity, harvest each plot separately and determine the grain yield. Additionally, assess grain quality parameters that may be affected by the disease.
-
Statistical Analysis: Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.[14][15][16][17][18]
Conclusion
The new generation of pyrazole fungicides represents a significant advancement in the chemical control of fungal diseases. Their high efficacy, broad spectrum of activity, and novel chemistry provide valuable tools for managing diseases and mitigating the development of fungicide resistance. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and professionals in the field to further evaluate and integrate these promising compounds into sustainable disease management programs.
References
- 1. miwheat.org [miwheat.org]
- 2. researchgate.net [researchgate.net]
- 3. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 4. Fungicide performance dose-response curves for septoria tritici in winter wheat | AHDB [ahdb.org.uk]
- 5. Wheat fungicide performance data released for a new SDHI option | AHDB [ahdb.org.uk]
- 6. assets.far.org.nz [assets.far.org.nz]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. New cereal fungicide gives strong performance in AHDB trials - Farmers Weekly [fwi.co.uk]
- 9. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.uklo.edu.mk [eprints.uklo.edu.mk]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. mdpi.com [mdpi.com]
- 15. farmprogress.com [farmprogress.com]
- 16. 2019 Wheat Field Plot Trials Summary: Fungal and Bacterial Disease Trials [extension.sdstate.edu]
- 17. cals.cornell.edu [cals.cornell.edu]
- 18. iharf.ca [iharf.ca]
Pyrazole Derivatives in Kinase Active Sites: A Comparative Docking Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various pyrazole derivatives as kinase inhibitors, supported by experimental and computational data. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors due to its versatile binding capabilities. [1][2] This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways to aid in the rational design of novel kinase inhibitors.
Comparative Docking and Potency Data
The following tables summarize the binding energies and inhibitory concentrations (IC50) of various pyrazole derivatives against several key protein kinases. These kinases are implicated in numerous diseases, particularly cancer, making them attractive targets for drug development.[1][3]
| Pyrazole Derivative | Target Kinase | PDB ID | Binding Energy (kcal/mol) | Reference |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | 2QU5 | -10.09 | [4][5] |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | 2W1G | -8.57 | [4][5] |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 | 2VTO | -10.35 | [4][5] |
| Compound 25 | RET Kinase | Not Specified | -7.14 | [6][7] |
| Pyrazole Derivative | Target Kinase | IC50 | Cell Line | Reference |
| Compound 2 | Akt1 | 1.3 nM | - | [3] |
| Compound 2 | - | 0.95 µM | HCT116 | [3] |
| Compound 6 | Aurora A | 0.16 µM | - | [3] |
| Compound 6 | - | 0.39 µM | HCT116 | [3] |
| Compound 6 | - | 0.46 µM | MCF7 | [3] |
| Compound 22 | CDK2 | 24 nM | - | [3] |
| Compound 22 | CDK5 | 23 nM | - | [3] |
| Compound 43 | PI3 Kinase | 0.25 µM | MCF7 | [8] |
| Compound 48 | Haspin Kinase | 1.7 µM | HCT116 | [8] |
| Compound 48 | Haspin Kinase | 3.6 µM | HeLa | [8] |
| Compound 50 | EGFR | 0.09 µM | - | [8] |
| Compound 50 | VEGFR-2 | 0.23 µM | - | [8] |
| Compound 50 | - | 0.71 µM | HepG2 | [8] |
| Ravoxertinib (GDC-0994) | ERK1 | 6.1 nM | - | [2] |
| Ravoxertinib (GDC-0994) | ERK2 | 3.1 nM | - | [2] |
Experimental Protocols
Molecular Docking Protocol (A General Workflow)
A common approach for performing molecular docking studies with pyrazole derivatives involves using software like AutoDock.[5] The general workflow is as follows:
-
Ligand and Macromolecule Preparation:
-
The 3D structures of the pyrazole derivatives (ligands) are drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D format. Energy minimization is then performed using tools like the Dundee PRODRG server.[5]
-
The 3D crystal structures of the target kinases are retrieved from the Protein Data Bank (PDB).[5]
-
Water molecules, co-factors, and existing ligands are removed from the protein structure. Polar hydrogen atoms are added to the macromolecule.[5]
-
-
Docking Simulation:
-
Automated docking is performed to predict the binding orientations and conformations of the ligands within the kinase's active site. A Lamarkian genetic algorithm is often employed for this purpose.[5]
-
Gasteiger charges are added to the ligand, and rotatable bonds are defined to allow for flexibility during docking.[5]
-
A grid box is generated around the active site of the kinase to define the search space for the docking algorithm.[5]
-
-
Analysis of Results:
In Vitro Kinase Assay (General Procedure)
To validate the computational docking results, in vitro kinase assays are performed to determine the inhibitory activity of the pyrazole derivatives.
-
Reagent Preparation:
-
A 2X kinase/substrate solution is prepared in a kinase buffer.
-
A serial dilution of the pyrazole derivative is prepared, typically in DMSO, and then further diluted in the kinase buffer to create a 10X working solution.
-
A 10X ATP solution is prepared in the kinase buffer.[9]
-
-
Assay Execution:
-
The 2X kinase/substrate solution is added to the wells of a microplate.
-
The 10X pyrazole derivative solution is added to the appropriate wells.
-
The kinase reaction is initiated by adding the 2X ATP solution.
-
The plate is incubated at room temperature for a specified period (e.g., 1 hour).[9]
-
-
Data Analysis:
-
The kinase activity is measured, often using methods that detect the amount of phosphorylated substrate.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated.
-
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate a key signaling pathway targeted by pyrazole kinase inhibitors and a typical workflow for comparative docking studies.
Caption: PI3K/Akt/mTOR signaling pathway with pyrazole inhibitor.
Caption: Comparative docking studies workflow.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Head-to-head comparison of different catalysts for pyrazole synthesis
.
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole moiety is a fundamental building block in a vast array of pharmaceuticals and agrochemicals, making its efficient and sustainable synthesis a paramount objective in modern organic chemistry. The choice of catalyst is a critical factor that dictates the yield, reaction rate, selectivity, and environmental impact of pyrazole synthesis. This guide provides a detailed head-to-head comparison of various catalytic systems, supported by experimental data and protocols to aid researchers in selecting the optimal catalyst for their specific needs.
Comparative Performance of Catalysts at a Glance
The following table summarizes the key performance indicators of prominent catalysts employed in pyrazole synthesis. While reaction conditions and substrates can vary, this provides a valuable overview of their respective advantages and limitations.
| Catalyst System | Catalyst Type | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Reusability | Key Advantages | Key Disadvantages |
| Nano-ZnO | Heterogeneous | 15–60 min | Room Temp. | 85–95% | High (up to 5 cycles)[1] | Eco-friendly, low cost, simple work-up[2] | May have a limited substrate scope |
| Nickel-based | Heterogeneous | 3 hours | Room Temp. | 80–92% | High (up to 7 cycles)[3] | Good to excellent yields, mild conditions[3] | Relatively longer reaction times[3] |
| Amberlyst-70 | Solid Acid Resin | 5–30 min | Room Temp. | 90–98% | High (multiple cycles)[4] | Very fast reactions, easy catalyst removal[4] | Limited to acid-catalyzed pathways |
| Molecular Iodine | Homogeneous | 1–12 hours | Room Temp. | 70–95% | Not readily reusable | Metal-free, mild conditions[5] | May require an oxidant, stoichiometric amounts |
| Silver (AgOTf) | Homogeneous | 1 hour | Room Temp. | up to 99% | Difficult | Excellent yields for specific substrates[6] | High cost, potential metal contamination |
| Copper (Cu(OTf)₂) | Homogeneous | 15–30 min (ultrasound) | Room Temp. | up to 90% | Difficult | Very rapid reactions, good yields[7] | Requires specialized equipment (ultrasound) |
Detailed Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducibility. Below are methodologies for key catalytic systems.
Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles
This protocol is based on a highly efficient and environmentally friendly approach for the synthesis of 1,3,5-substituted pyrazole derivatives.[2]
Catalyst Synthesis: Precipitation Method A simple and cost-effective method for synthesizing nano-ZnO particles involves the precipitation of a zinc salt in an alkaline solution. For instance, a solution of zinc acetate in ethanol can be treated with a solution of sodium hydroxide with vigorous stirring. The resulting white precipitate is then filtered, washed thoroughly with deionized water and ethanol to remove impurities, and subsequently dried in an oven. The final step involves calcination at a high temperature to yield the nano-sized ZnO catalyst.
Pyrazole Synthesis Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, combine ethyl acetoacetate (10 mmol, 1.30 g) and phenylhydrazine (11 mmol, 1.19 g).
-
Catalyst and Solvent: Add nano-ZnO (5 mol%, 0.04 g) and ethanol (10 mL) to the flask.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7) as the mobile phase.
-
Work-up: Upon completion of the reaction (typically within 30-60 minutes), add 20 mL of water to the reaction mixture. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to afford the pure 1,3,5-substituted pyrazole.
Amberlyst-70 Catalyzed Aqueous Synthesis of Pyrazoles
This protocol outlines a green and facile synthesis of pyrazoles using the solid acid catalyst Amberlyst-70 in water.[4]
Protocol
-
Reaction Setup: In a 25 mL round-bottom flask, suspend the 1,3-dicarbonyl compound (1 mmol) and the corresponding hydrazine or hydrazide (1.1 mmol) in 15 mL of deionized water.
-
Catalyst Addition: Add Amberlyst-70 (0.050 g) to the suspension.
-
Reaction Conditions: Stir the reaction mixture vigorously at 30 °C.
-
Monitoring: The reaction is monitored by TLC until the starting materials are consumed (typically 5-30 minutes).
-
Catalyst Recovery and Work-up: After the reaction is complete, filter the mixture to recover the Amberlyst-70 catalyst. The catalyst can be washed with water and ethanol, dried, and reused for subsequent reactions.
-
Product Isolation and Purification: The filtrate is transferred to a separatory funnel, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization if necessary.
Visualizing Experimental Workflows and Reaction Mechanisms
The use of diagrams can greatly simplify complex processes and relationships. The following diagrams were generated using the Graphviz (DOT language) to illustrate key aspects of pyrazole synthesis.
Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for the synthesis and evaluation of catalysts in pyrazole synthesis.
Generalized Knorr Pyrazole Synthesis Pathway
Caption: The stepwise mechanism of the classic Knorr pyrazole synthesis.
In-Depth Catalyst Comparison and Discussion
The Rise of Heterogeneous Catalysts for Sustainable Synthesis
Heterogeneous catalysts are at the forefront of green chemistry due to their ease of separation from the reaction mixture, which allows for their recovery and reuse, minimizing waste and reducing costs.
-
Nano-ZnO: As a readily available and inexpensive semiconductor, nano-ZnO has emerged as a highly effective catalyst for pyrazole synthesis.[2] Its high surface area and Lewis acidity contribute to its catalytic activity. The use of nano-ZnO often allows for reactions to be conducted under mild, and even solvent-free, conditions, further enhancing its green credentials.[8]
-
Nickel-based Heterogeneous Catalysts: Supported nickel catalysts, for example on alumina, offer a robust and reusable option for pyrazole synthesis.[3] These catalysts are particularly effective in one-pot, multicomponent reactions, providing good to excellent yields of highly substituted pyrazoles.[3] Their magnetic variants also offer the advantage of facile separation using an external magnet.
-
Amberlyst-70: This sulfonic acid-functionalized polystyrene resin is a powerful solid acid catalyst.[4] It demonstrates exceptional activity in the acid-catalyzed condensation of 1,3-dicarbonyls and hydrazines, often leading to near-quantitative yields in a matter of minutes at room temperature.[4] The simple filtration-based work-up makes it a highly practical choice for both laboratory and potential industrial applications.
Homogeneous Catalysts: Precision and High Performance
While catalyst recovery can be challenging, homogeneous catalysts are often prized for their high activity, selectivity, and well-defined active sites, which allows for rational catalyst design and mechanistic studies.
-
Molecular Iodine: An environmentally benign and metal-free catalyst, molecular iodine has been successfully employed in the synthesis of various pyrazole derivatives, including those with sulfonyl groups.[5] It acts as a mild Lewis acid to promote the condensation and cyclization steps.
-
Silver and Copper Catalysts: Salts of silver and copper, particularly their triflates, are highly effective in promoting specific types of pyrazole syntheses. AgOTf is particularly noted for its exceptional performance in the synthesis of trifluoromethyl-substituted pyrazoles, which are of significant interest in medicinal chemistry.[6] Similarly, Cu(OTf)₂ has been shown to be a potent catalyst, especially when coupled with ultrasound irradiation to accelerate the reaction.[7] The primary drawbacks of these systems are the cost of the metals and the need to remove potentially toxic metal residues from the final product.
Conclusion and Future Outlook
The selection of a catalyst for pyrazole synthesis is a multifaceted decision that balances the need for high efficiency with considerations of cost, safety, and environmental impact. For routine synthesis and applications where sustainability is a primary concern, heterogeneous catalysts such as nano-ZnO and Amberlyst-70 present compelling advantages. For the synthesis of complex, high-value pyrazole derivatives where maximizing yield is the main driver, the high activity of homogeneous catalysts like AgOTf and Cu(OTf)₂ may be more desirable.
The future of catalyst development for pyrazole synthesis will likely focus on the design of more robust, recyclable, and selective heterogeneous catalysts, as well as the exploration of novel metal-free catalytic systems. The continued innovation in this field will undoubtedly lead to even more efficient and sustainable methods for accessing this critically important class of heterocyclic compounds.
Safety Note: The handling of nanoparticulate catalysts such as nano-ZnO and nickel nanoparticles requires special precautions to prevent inhalation. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.[9][10][11][12]
References
- 1. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasonic irradiation assisted efficient regioselective synthesis of CF3-containing pyrazoles catalyzed by Cu(OTf)2/Et3N - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. s.b5z.net [s.b5z.net]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
Validating the Mechanism of Action for a Novel 3-Methyl-5-phenyl-1H-pyrazole-based Drug Candidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action (MoA) of a novel 3-Methyl-5-phenyl-1H-pyrazole-based drug candidate, designated as CMPD-X . Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] This guide outlines a series of proposed experiments to elucidate the MoA of CMPD-X, comparing its performance with a known inhibitor and a negative control.
For the purpose of this guide, we hypothesize that CMPD-X is designed as a selective inhibitor of p38 MAPK , a key kinase involved in inflammatory signaling pathways. The comparative compounds used in the described experiments are:
-
Positive Control: SB203580 (A well-characterized p38 MAPK inhibitor)
-
Negative Control: Inactive Analog (A structurally similar but biologically inactive analog of CMPD-X)
Part 1: Target Engagement and In Vitro Activity
The initial step in MoA validation is to confirm direct binding of CMPD-X to its intended target and assess its inhibitory activity in a cell-free system.[4][5][6][7]
Target Engagement: Thermal Shift Assay (TSA)
A thermal shift assay will be conducted to confirm the direct binding of CMPD-X to recombinant p38 MAPK. An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates binding and stabilization.
Experimental Protocol:
-
Recombinant human p38 MAPK protein is mixed with SYPRO Orange dye.
-
CMPD-X, SB203580, or the inactive analog are added at varying concentrations.
-
The mixture is heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Fluorescence is monitored as the protein unfolds and the dye binds to exposed hydrophobic regions.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition.
Data Presentation:
| Compound | Concentration (µM) | ΔTm (°C) |
| CMPD-X | 1 | 2.5 |
| 10 | 5.8 | |
| SB203580 | 1 | 2.1 |
| 10 | 5.2 | |
| Inactive Analog | 10 | 0.2 |
| DMSO Control | - | 0 |
In Vitro Kinase Assay
An in vitro kinase assay will be performed to quantify the inhibitory effect of CMPD-X on the enzymatic activity of p38 MAPK.
Experimental Protocol:
-
Recombinant p38 MAPK is incubated with its substrate (e.g., ATF2) and ATP in a reaction buffer.
-
Serial dilutions of CMPD-X, SB203580, or the inactive analog are added.
-
The reaction is allowed to proceed for 30 minutes at 30°C.
-
The amount of phosphorylated substrate is quantified using a phosphospecific antibody and a suitable detection method (e.g., ELISA or TR-FRET).
-
IC50 values are calculated from the dose-response curves.
Data Presentation:
| Compound | IC50 (nM) for p38 MAPK Inhibition |
| CMPD-X | 50 |
| SB203580 | 75 |
| Inactive Analog | > 10,000 |
Part 2: Cellular Mechanism of Action
The next phase involves confirming that CMPD-X engages its target in a cellular context and modulates the downstream signaling pathway.[8][9][10][11]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA will be used to verify that CMPD-X binds to p38 MAPK within intact cells.
Experimental Protocol:
-
Cells (e.g., THP-1 monocytes) are treated with CMPD-X, SB203580, or the inactive analog for 1 hour.
-
The cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble p38 MAPK remaining at each temperature is quantified by Western blotting.
-
An increase in the thermal stability of p38 MAPK in the presence of the compound indicates target engagement.
Data Presentation:
| Compound | Concentration (µM) | Stabilization of p38 MAPK (relative to DMSO) |
| CMPD-X | 10 | +++ |
| SB203580 | 10 | +++ |
| Inactive Analog | 10 | - |
Downstream Signaling Pathway Analysis: Western Blotting
The effect of CMPD-X on the phosphorylation of downstream targets of p38 MAPK, such as MAPKAPK2 (MK2) and HSP27, will be assessed by Western blotting.
Experimental Protocol:
-
Cells are pre-treated with CMPD-X, SB203580, or the inactive analog.
-
The p38 MAPK pathway is stimulated with an appropriate agonist (e.g., LPS or anisomycin).
-
Cell lysates are collected and subjected to SDS-PAGE.
-
Proteins are transferred to a PVDF membrane and probed with antibodies specific for total and phosphorylated forms of p38 MAPK, MK2, and HSP27.
-
Protein bands are visualized and quantified by densitometry.
Data Presentation:
| Treatment | p-p38 MAPK | p-MK2 | p-HSP27 |
| Vehicle Control | + | + | + |
| LPS Stimulation | ++++ | ++++ | ++++ |
| LPS + CMPD-X (1 µM) | ++++ | + | + |
| LPS + SB203580 (1 µM) | ++++ | + | + |
| LPS + Inactive Analog (1 µM) | ++++ | ++++ | ++++ |
Note: The phosphorylation of p38 MAPK itself is not expected to be inhibited by these compounds, as they target its kinase activity, not its own phosphorylation by upstream kinases.
Part 3: Cellular Phenotypic Assays
Finally, the functional consequences of p38 MAPK inhibition by CMPD-X will be evaluated through cellular phenotypic assays.[12][13][14][15]
Cytokine Production Assay
The effect of CMPD-X on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are regulated by the p38 MAPK pathway, will be measured.
Experimental Protocol:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells are pre-treated with CMPD-X, SB203580, or the inactive analog.
-
The cells are stimulated with LPS for 24 hours.
-
The concentration of TNF-α and IL-6 in the cell culture supernatant is measured by ELISA.
-
IC50 values for cytokine inhibition are calculated.
Data Presentation:
| Compound | IC50 (nM) for TNF-α Inhibition | IC50 (nM) for IL-6 Inhibition |
| CMPD-X | 150 | 200 |
| SB203580 | 250 | 300 |
| Inactive Analog | > 10,000 | > 10,000 |
Cell Proliferation/Viability Assay
To ensure that the observed effects are not due to cytotoxicity, a cell viability assay will be performed.
Experimental Protocol:
-
Cells are incubated with a range of concentrations of CMPD-X, SB203580, or the inactive analog for 48 hours.
-
Cell viability is assessed using a CCK-8 or MTT assay.
-
The concentration that causes 50% reduction in cell viability (CC50) is determined.
Data Presentation:
| Compound | CC50 (µM) in THP-1 cells |
| CMPD-X | > 50 |
| SB203580 | > 50 |
| Inactive Analog | > 50 |
Visualizations
Hypothesized Signaling Pathway
Caption: Hypothesized p38 MAPK signaling pathway inhibited by CMPD-X.
Experimental Workflow for MoA Validation
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Engagement Assay Services [conceptlifesciences.com]
- 9. Signaling Pathway Assays [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 15. Cell and small animal models for phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published synthesis protocols for 3-Methyl-5-phenyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, the synthesis of 3-Methyl-5-phenyl-1H-pyrazole, a key heterocyclic scaffold, is of significant interest. This guide provides an objective comparison of published synthesis protocols, focusing on reproducibility, efficiency, and environmental impact. The primary method for synthesizing this compound involves the condensation reaction between phenylhydrazine and ethyl acetoacetate. Below, we compare a conventional solvent-based approach with a more recent solvent-free method.
Comparison of Synthesis Protocols
The following table summarizes the quantitative data from two distinct and reproducible protocols for the synthesis of this compound, also known as Edaravone.[1]
| Parameter | Protocol 1: Conventional Solvent-Based | Protocol 2: Solvent-Free |
| Reactants | Phenylhydrazine, Ethyl acetoacetate | Phenylhydrazine, Ethyl acetoacetate |
| Solvent | Toluene | None |
| Temperature | 0°C to 110°C | 0°C to 90°C |
| Reaction Time | ~3 hours stirring at 20-25°C after initial heating | 1 hour at 80°C and 30 minutes at 90°C |
| Reported Yield | Not explicitly stated for the pyrazole alone, but the reaction is a step in a multi-step synthesis.[2] | Up to 100% |
| Purification | Concentration under reduced pressure, followed by washing with diethyl ether.[1][2] | Washing the solid product with diethyl ether.[1] |
| Noted Advantages | Standard and widely documented procedure. | High yield, reduced environmental impact, and simplicity.[1] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Toluene
This protocol is adapted from a patent describing a multi-step synthesis where the formation of the pyrazole is a key intermediate step.[2]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Toluene
Procedure:
-
To a solution of ethyl piperazine-1-carboxylate (100 g) in toluene (1000 mL), add ethyl acetoacetate (82.2 g).
-
Heat the reaction mixture to 100°C - 110°C for 24 hours.
-
Cool the mixture to 0°C - 5°C.
-
Slowly add phenylhydrazine (68.4 g) to the reaction mixture at 0°C - 10°C over 15-20 minutes.
-
Allow the reaction mixture to warm to 20°C - 25°C and stir for 3 hours.
-
Monitor the reaction for completion.
-
Concentrate the reaction mixture under reduced pressure at approximately 55°C to obtain the crude product as a residue.
Protocol 2: Scalable Solvent-Free Synthesis
This protocol is described as a quantitative and scalable method that avoids the use of solvents.[1]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
Procedure:
-
Place ethyl acetoacetate (28.1 mL, 28.63 g, 0.22 mol) in a 100 mL one-necked flask equipped with a magnetic stirrer and immerse it in an ice-water bath (0°C).
-
Add phenylhydrazine (19.66 mL, 21.63 g, 0.20 mol) dropwise (1 mL/min).
-
After the addition is complete, tightly cap the flask.
-
Heat the reaction mixture for 1 hour at 80°C, followed by 30 minutes at 90°C.
-
Remove the excess water, ethanol, and ethyl acetoacetate by vacuum stripping.
-
Wash the resulting solid with diethyl ether to yield the final product.
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow of the two compared synthetic approaches for this compound.
Caption: Comparative workflow of solvent-based vs. solvent-free synthesis.
Discussion on Reproducibility and Alternatives
The synthesis of this compound via the condensation of phenylhydrazine and ethyl acetoacetate is a well-established and robust reaction.[1] The solvent-free approach appears to offer superior yield and a greener profile, making it an attractive alternative for large-scale production.[1] Other reported methods include the use of phenylhydrazine hydrochloride, which can yield 75-85% of the product, and diketene as a starting material, with a reported yield of 93%.[1] A video demonstration of a similar synthesis using petroleum ether for precipitation reported a yield of 64.92%.[3] The choice of protocol will ultimately depend on the specific requirements of the researcher, including scale, desired purity, and available resources.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Methyl-5-phenyl-1H-pyrazole
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3-Methyl-5-phenyl-1H-pyrazole, a common reagent in synthetic chemistry. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Protective Clothing: A lab coat or chemical-resistant suit is required.
-
Eye/Face Protection: Use safety glasses with side shields or a face shield.[2][3]
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling the substance.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]
-
Store the chemical in a cool, dry, and well-ventilated place in a tightly closed container.[3][5] The storage area should be locked.[3][4]
Spill Management
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[6]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation.[2][5]
-
Collect the material in a suitable, closed container for disposal.[2][5][6]
-
Do not allow the chemical to enter drains or waterways.[2][6]
Disposal Protocol
The primary recommended method for the disposal of this compound is incineration.[5][6] It is imperative to engage a licensed professional waste disposal service for this purpose.[5]
Step-by-Step Disposal Procedure:
-
Collection: Collect the waste material in a suitable, closed, and properly labeled container.[6]
-
Professional Disposal Service: Contact a licensed chemical waste disposal company to arrange for pickup and disposal.[5]
-
Incineration: The preferred method is controlled incineration in a chemical incinerator equipped with an afterburner and a flue gas scrubber to neutralize harmful combustion products.[5][6] The material may be dissolved or mixed with a combustible solvent to aid in incineration.[5]
-
Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local environmental regulations.[5][6]
Disposal of Contaminated Packaging:
-
Contaminated containers should be treated as unused product and disposed of following the same protocol.[2][5]
-
Alternatively, containers can be triple-rinsed (or the equivalent), and the rinsate collected for proper disposal. The cleaned container can then be recycled or reconditioned.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
| Acute Toxicity (Oral) | LD50 (rat): 1,915 mg/kg | [5] |
| Molecular Weight | 158.20 g/mol | [1] |
| Melting Point | 126 - 128 °C | [5] |
| Boiling Point | 287 °C at 353 hPa | [5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3347-62-4 Name: this compound [xixisys.com]
- 5. jayorganics.com [jayorganics.com]
- 6. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for 3-Methyl-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for handling 3-Methyl-5-phenyl-1H-pyrazole, ensuring the safety of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure a safe working environment.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles.[1][4] | Protects against dust, splashes, and vapors which can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[1][4] | Prevents skin contact which can cause irritation.[1][2][3] Proper glove removal technique is crucial. |
| Respiratory Protection | Use a NIOSH-approved P95 or P1 type dust mask for nuisance exposures. For higher concentrations, a full-face respirator with appropriate cartridges is necessary.[1][5] | Protects against inhalation of dust which may cause respiratory tract irritation.[1][2][3][5] |
| Body Protection | A complete suit protecting against chemicals or a lab coat.[1] | Provides a barrier against accidental skin contact. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety and experimental accuracy.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
2. Donning PPE:
-
Follow the proper sequence for putting on PPE: lab coat, respirator, eye protection, and then gloves.
3. Weighing and Dispensing:
-
Handle the solid material carefully to avoid generating dust.[1][4][5]
-
Use a spatula for transferring the chemical.
-
If dissolving in a solvent, add the solid to the solvent slowly.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][6]
-
Clean the work area to remove any residual chemical.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste. Contact a licensed professional waste disposal service.[5] The material may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[5] |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed, labeled container for hazardous waste disposal. |
| Empty Containers | Dispose of as unused product.[1][5] Do not reuse empty containers. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][5] Seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][5][6] |
| Inhalation | Move the person into fresh air.[1][5] If not breathing, give artificial respiration.[1][5] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][5] Never give anything by mouth to an unconscious person.[1][5][6] Seek immediate medical attention. |
| Spill | Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation.[1][5] Sweep up and shovel into a suitable container for disposal.[1][6] Do not let the product enter drains.[5] |
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3347-62-4 Name: this compound [xixisys.com]
- 3. This compound | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. jayorganics.com [jayorganics.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
